(2,3-Dihydrobenzofuran-7-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOYUFYZFXCQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586048 | |
| Record name | 2,3-Dihydro-1-benzofuran-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685514-61-8 | |
| Record name | 2,3-Dihydro-1-benzofuran-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dihydro-1-benzofuran-7-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (2,3-Dihydrobenzofuran-7-yl)boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2,3-Dihydrobenzofuran-7-yl)boronic acid, a valuable building block in medicinal chemistry. We will cover its chemical properties, synthesis, and key applications, with a focus on its role in the development of targeted therapeutics.
Core Compound Data
This compound, with the CAS Number 685514-61-8 , is an aromatic boronic acid featuring a dihydrobenzofuran scaffold.[1] This structural motif is of significant interest in drug discovery due to its presence in numerous biologically active compounds. Boronic acids themselves are versatile intermediates, most notably for their utility in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
| Property | Value | Source |
| CAS Number | 685514-61-8 | [2][3][4] |
| Molecular Formula | C₈H₉BO₃ | [3][5] |
| Molecular Weight | 163.97 g/mol | [5] |
| Synonyms | 2,3-dihydro-1-benzofuran-7-ylboronic acid | [3] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through directed ortho-metalation of 2,3-dihydrobenzofuran, followed by quenching with a boron electrophile. This approach is analogous to the synthesis of the corresponding 7-carboxylic acid derivative.
Experimental Protocol: Synthesis of this compound
This protocol is based on the established method of directed lithiation of 2,3-dihydrobenzofuran, followed by borylation.
Materials:
-
2,3-Dihydrobenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,3-dihydrobenzofuran (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours to ensure complete lithiation.
-
Cool the mixture back to -78 °C and add trimethyl borate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding aqueous HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize more complex molecules. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Role in Drug Discovery: Targeting PARP-1
The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in the design of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1).[6] PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.
PARP-1 Signaling Pathway in DNA Repair
When a single-strand DNA break occurs, PARP-1 is recruited to the site of damage. Upon binding to the damaged DNA, PARP-1 becomes catalytically active and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation.[2][4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of the break, facilitating its repair.
In the context of cancer therapy, inhibiting PARP-1 can be particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality. When PARP-1 is inhibited, single-strand breaks are not efficiently repaired and can lead to the formation of double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by the homologous recombination pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated BRCA1 or BRCA2, this pathway is compromised. The accumulation of unrepaired double-strand breaks ultimately leads to cell death.
Small molecule inhibitors containing the 2,3-dihydrobenzofuran scaffold have been developed to target the NAD+ binding site of PARP-1, preventing its catalytic activity.[6] this compound serves as a crucial starting material for the synthesis of these potent and selective PARP-1 inhibitors through Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Workflow for PARP-1 Inhibitor Synthesis
The general workflow for synthesizing a library of PARP-1 inhibitors based on the 2,3-dihydrobenzofuran scaffold is outlined below.
References
- 1. This compound | 685514-61-8 [sigmaaldrich.com]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 6. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid: A Key Building Block in Modern Drug Discovery
Introduction: (2,3-Dihydrobenzofuran-7-yl)boronic acid is a specialized organic compound that serves as a critical building block in medicinal chemistry and organic synthesis. The 2,3-dihydrobenzofuran scaffold is a structural motif present in a wide array of biologically active natural products and synthetic compounds, including approved pharmaceuticals.[1] Boronic acids, characterized by a carbon-boron bond, are prized for their versatility, stability, and low toxicity.[2] They are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the efficient formation of carbon-carbon bonds.[3] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a fused bicyclic system, where a dihydrofuran ring is attached to a benzene ring, with a boronic acid [-B(OH)₂] group substituted at the 7-position.
Caption: 2D molecular structure of this compound.
Table 1: Key Identifiers and Properties This table summarizes the primary molecular identifiers and physical properties of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉BO₃ | [4][5][6][7] |
| Molecular Weight | 163.97 g/mol | [5][6][7][8] |
| Monoisotopic Mass | 164.06447 Da | [4] |
| CAS Number | 685514-61-8 | [5][6][7][9] |
| Canonical SMILES | B(C1=C2C(=CC=C1)CCO2)(O)O | [4] |
| InChI | InChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2 | [4] |
| InChIKey | JDOYUFYZFXCQJP-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | |
| Common Synonyms | 2,3-dihydro-1-benzofuran-7-ylboronic acid | [5][10] |
Table 2: Predicted Physicochemical Data The following data, predicted by computational methods, provides insight into the compound's behavior in analytical systems.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Reference(s) |
| [M+H]⁺ | 165.07175 | 130.1 | [4] |
| [M+Na]⁺ | 187.05369 | 137.7 | [4] |
| [M-H]⁻ | 163.05719 | 132.8 | [4] |
| [M+NH₄]⁺ | 182.09829 | 151.0 | [4] |
| [M]⁺ | 164.06392 | 129.1 | [4] |
| [M]⁻ | 164.06502 | 129.1 | [4] |
| CCS: Collision Cross Section, calculated using CCSbase. |
Experimental Protocols
While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a general and representative protocol for the synthesis of aryl boronic acids can be described. This typically involves ortho-lithiation followed by borylation.
Representative Synthesis Protocol: Ortho-metalation and Borylation This protocol is a generalized procedure based on common methods for synthesizing aryl boronic acids.
-
Starting Material Preparation: Dissolve 2,3-dihydrobenzofuran in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Lithiation: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the solution. The base selectively deprotonates the aromatic ring at the position ortho to the ether oxygen (C7).
-
Stir the reaction mixture at low temperature for a specified period (e.g., 1-2 hours) to ensure complete lithiation.
-
Borylation: Add a borate ester, such as trimethyl borate or triisopropyl borate, dropwise to the solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by adding an aqueous acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography or recrystallization to yield the final this compound.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as an intermediate in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the benzofuran scaffold and various aryl or heteroaryl halides, providing a powerful tool for constructing complex molecular architectures found in many drug candidates.[1][11]
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).
-
Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically between 80-110 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo. Purify the resulting crude material via column chromatography on silica gel to isolate the desired coupled product.
Safety and Handling
This compound is classified as an irritant. Proper safety precautions should be taken during handling.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate laboratory attire. Avoid breathing dust.
-
Storage: The compound should be stored in a freezer under an inert atmosphere at temperatures below -20°C to ensure its stability and prevent degradation.[6]
Conclusion
This compound is a high-value chemical intermediate for the synthesis of complex organic molecules. Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, which is a foundational method in the development of novel therapeutics. For researchers in drug discovery, this compound provides a reliable scaffold to build diverse libraries of compounds for biological screening, ultimately accelerating the path toward new and effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. PubChemLite - (2,3-dihydro-1-benzofuran-7-yl)boronic acid (C8H9BO3) [pubchemlite.lcsb.uni.lu]
- 5. 2,3-Dihydro-1-benzofuran-7-boronic acid | C8H9BO3 - BuyersGuideChem [buyersguidechem.com]
- 6. 685514-61-8|this compound|BLD Pharm [bldpharm.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. (2,3-Dihydro-1-benzofuran-5-yl)boronic acid | C8H9BO3 | CID 2773380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-DIHYDRO-1-BENZOFURAN-7-BORONIC ACID | 685514-61-8 [chemicalbook.com]
- 10. This compound | 685514-61-8 [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid for Researchers and Drug Development Professionals
(2,3-Dihydrobenzofuran-7-yl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a dihydrobenzofuran core with a reactive boronic acid group, makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in cross-coupling reactions.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 685514-61-8 | [1] |
| Molecular Formula | C₈H₉BO₃ | [1] |
| Molecular Weight | 163.97 g/mol | [1] |
| Monoisotopic Mass | 164.06447 Da | [3] |
| Physical Form | Solid | [4] |
| Storage Temperature | -20°C | [2] |
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from related structures and general principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the dihydrofuran ring, and the hydroxyl protons of the boronic acid group. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene protons (-CH₂-CH₂-O-) will likely appear as triplets in the upfield region. The boronic acid protons are often broad and may exchange with deuterium in deuterated solvents. Overcoming the common issue of boronic acid oligomerization, which can lead to complex and uninterpretable spectra, can be achieved by running the NMR in deuterated methanol (CD₃OD) to break up the boroxine trimers.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range, while the methylene carbons of the dihydrofuran ring will appear at higher field. The carbon atom attached to the boron atom may show a broad signal due to quadrupolar relaxation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include:
-
A broad O-H stretching band for the boronic acid hydroxyl groups in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
-
Aliphatic C-H stretching vibrations from the dihydrofuran ring will be observed below 3000 cm⁻¹.
-
A strong B-O stretching vibration is expected around 1350 cm⁻¹.
-
C-O stretching of the ether in the dihydrofuran ring will likely be in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometric analysis of arylboronic acids can be challenging due to their tendency to dehydrate and form cyclic boroxine trimers.[5][6] Electrospray ionization (ESI) is a suitable technique for their analysis.[7] Predicted mass-to-charge ratios for various adducts of this compound are provided in the table below.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 165.07175 |
| [M+Na]⁺ | 187.05369 |
| [M-H]⁻ | 163.05719 |
The fragmentation of the molecular ion under electron ionization would likely involve losses characteristic of the dihydrobenzofuran ring and the boronic acid moiety.
Synthesis and Reactivity
The synthesis of this compound is not extensively detailed in publicly available literature. However, general methods for the synthesis of arylboronic acids can be applied. A common route involves the reaction of an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) derived from a halogenated 2,3-dihydrobenzofuran with a trialkyl borate, followed by acidic workup.
The primary utility of this compound in research and drug development lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and this compound serves as an excellent substrate for coupling with various aryl, heteroaryl, or vinyl halides and triflates. This reaction enables the introduction of the 2,3-dihydrobenzofuran moiety into a wide range of molecular scaffolds, a common strategy in the synthesis of biologically active compounds.[8][9]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a general procedure that can be adapted for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, with water)
Procedure:
-
To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9] The ability to readily introduce this moiety into diverse molecular architectures via this compound makes it a valuable tool for generating compound libraries for high-throughput screening and for the synthesis of targeted drug candidates. Boronic acids themselves are increasingly recognized for their potential as therapeutic agents, with several boronic acid-containing drugs approved for clinical use.[10][11]
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the chemical properties and applications of this compound. Further research and experimental validation are encouraged to fully explore the potential of this versatile building block in the advancement of chemical synthesis and drug discovery.
References
- 1. This compound | 685514-61-8 [sigmaaldrich.com]
- 2. 2,3-Dihydro-1-benzofuran-7-boronic acid | C8H9BO3 - BuyersGuideChem [buyersguidechem.com]
- 3. rsc.org [rsc.org]
- 4. Benzofuran-7-ylboronic acid | 1432610-21-3 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 11. chemuniverse.com [chemuniverse.com]
An In-depth Technical Guide to the Synthesis of (2,3-Dihydrobenzofuran-7-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing (2,3-Dihydrobenzofuran-7-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a boronic acid moiety at the 7-position opens avenues for diverse functionalization, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2] This guide details the synthesis of the key precursor, 7-bromo-2,3-dihydrobenzofuran, and explores three primary methodologies for the subsequent borylation: Lithiation-Borylation, Palladium-Catalyzed Borylation, and Iridium-Catalyzed C-H Borylation.
Synthesis of the Precursor: 7-Bromo-2,3-dihydrobenzofuran
A common and efficient route to this compound begins with the synthesis of the halogenated precursor, 7-bromo-2,3-dihydrobenzofuran. A reliable method for this synthesis involves the cyclization of 1,3-dibromo-2-(2-bromoethoxy)benzene via a lithium-halogen exchange reaction.
Experimental Protocol:
In a dry reaction flask, 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) is dissolved in a mixture of 115 mL of anhydrous tetrahydrofuran (THF) and 28 mL of hexane. The solution is cooled to -78 °C under a nitrogen atmosphere. A 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (13.0 mL, 32.5 mmol) is then added dropwise over 30 minutes. Following the addition, the reaction is maintained at -78 °C for an additional 30 minutes before being allowed to warm slowly to 0 °C. The reaction is then carefully quenched by pouring the mixture into 100 mL of ice water. The aqueous layer is extracted three times with 50 mL of diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 7-bromo-2,3-dihydrobenzofuran as colorless needle-like crystals.[3]
Quantitative Data:
| Product | Starting Material | Yield | Spectroscopic Data |
| 7-Bromo-2,3-dihydrobenzofuran | 1,3-Dibromo-2-(2-bromoethoxy)benzene | 78%[3] | ¹H NMR (500 MHz, DMSO-d₆): δ 7.27 (dd, J=1, 8Hz, 1H), 7.20 (dd, J=1, 7.5Hz, 1H), 6.75 (t, J=7.8Hz, 1H), 4.59 (t, J=9Hz, 2H), 3.28 (t, J=8.8Hz, 2H).[3] |
Synthesis of this compound: Three Pathways
With the 7-bromo-2,3-dihydrobenzofuran precursor in hand, the subsequent borylation can be achieved through several modern synthetic methodologies. This guide details three prominent pathways.
Pathway 1: Lithiation-Borylation
This pathway involves a lithium-halogen exchange on the 7-bromo-2,3-dihydrobenzofuran, followed by quenching the resulting aryllithium species with a trialkyl borate.
A solution of 7-bromo-2,3-dihydrobenzofuran (1.0 g, 5.0 mmol) in anhydrous diethyl ether (20 mL) is cooled to -78 °C under a nitrogen atmosphere. A 1.6 M solution of n-butyllithium in hexanes (3.3 mL, 5.3 mmol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. A solution of triisopropyl borate (1.4 mL, 6.0 mmol) in anhydrous diethyl ether (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours. The reaction is quenched by the slow addition of 1 M hydrochloric acid (10 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford this compound.
| Product | Starting Material | Estimated Yield |
| This compound | 7-Bromo-2,3-dihydrobenzofuran | 60-75% |
Pathway 2: Palladium-Catalyzed Borylation (Miyaura Borylation)
This robust and widely used method employs a palladium catalyst to couple the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[4][5]
To a dried Schlenk tube are added 7-bromo-2,3-dihydrobenzofuran (1.0 g, 5.0 mmol), bis(pinacolato)diboron (1.4 g, 5.5 mmol), potassium acetate (1.5 g, 15.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂) (0.20 g, 0.25 mmol). The tube is evacuated and backfilled with nitrogen three times. Anhydrous 1,4-dioxane (25 mL) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with a 2 M aqueous solution of sodium hydroxide in a 1:1 mixture of THF and methanol, followed by acidification with 1 M HCl. The crude boronic acid is then purified by recrystallization or column chromatography.
| Product | Starting Material | Estimated Yield |
| This compound pinacol ester | 7-Bromo-2,3-dihydrobenzofuran | 70-90% |
| This compound | This compound pinacol ester | >90% (hydrolysis) |
Pathway 3: Iridium-Catalyzed C-H Borylation
This method offers a more atom-economical approach by directly functionalizing a C-H bond of 2,3-dihydrobenzofuran. However, achieving regioselectivity at the C-7 position can be challenging without a directing group.[6][7] Steric hindrance generally directs the borylation to the least hindered positions. For 2,3-dihydrobenzofuran, the C-7 and C-5 positions are electronically similar, but C-7 is generally more accessible.
In a glovebox, a screw-capped vial is charged with [Ir(OMe)(cod)]₂ (0.075 mmol, 3 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.15 mmol, 6 mol%), and bis(pinacolato)diboron (0.55 g, 2.1 mmol). 2,3-Dihydrobenzofuran (0.24 g, 2.0 mmol) and anhydrous cyclohexane (4 mL) are then added. The vial is sealed and heated at 80 °C for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford a mixture of borylated isomers, from which the 7-borylated product can be isolated. The pinacol ester is then hydrolyzed as described in Pathway 2.
| Product | Starting Material | Estimated Yield (C-7 isomer) |
| This compound pinacol ester | 2,3-Dihydrobenzofuran | 30-50% (may require separation from other isomers) |
Workflow and Pathway Diagrams
The following diagrams illustrate the overall synthetic workflow and the individual reaction pathways described above.
Figure 1. Overall workflow for the synthesis of this compound.
Figure 2. Pathway 1: Lithiation-Borylation.
Figure 3. Pathway 2: Palladium-Catalyzed Borylation.
Figure 4. Pathway 3: Iridium-Catalyzed C-H Borylation.
Conclusion
The synthesis of this compound is a key step in the development of novel compounds with potential therapeutic applications. This guide has detailed three effective synthetic strategies, each with its own advantages and considerations. The Lithiation-Borylation pathway offers a direct route, while the Palladium-Catalyzed Miyaura Borylation is a highly reliable and high-yielding method. The Iridium-Catalyzed C-H Borylation presents a more modern, atom-economical approach, although regioselectivity may be a concern. The choice of pathway will depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for potential side products. The methodologies and data presented herein provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate for their discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid: Properties and Applications
(2,3-Dihydrobenzofuran-7-yl)boronic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its rigid dihydrobenzofuran scaffold, coupled with the reactive boronic acid functionality, makes it a valuable building block for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its relevance in modern drug discovery and development.
Core Physical and Chemical Properties
This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 685514-61-8 | [1] |
| Molecular Formula | C₈H₉BO₃ | [1] |
| Molecular Weight | 163.97 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly available in searched literature | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, and dimethylformamide (DMF). | General knowledge for similar boronic acids |
| pKa | Estimated to be in the range of 8-10, typical for aryl boronic acids.[2][3] | [2][3] |
Spectroscopic Data
While specific ¹H and ¹³C NMR spectra for this compound were not found in the searched literature, characteristic shifts can be predicted based on its structure and data from similar compounds.
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
Aromatic protons (Ar-H): 3H, multiplet in the range of 6.8-7.5 ppm.
-
Methylene protons (-OCH₂-): 2H, triplet around 4.6 ppm.
-
Methylene protons (-CH₂-): 2H, triplet around 3.2 ppm.
-
Boronic acid protons (-B(OH)₂): 2H, broad singlet, chemical shift can vary.
Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):
-
Aromatic carbons (Ar-C): Signals in the range of 110-160 ppm.
-
Methylene carbon (-OCH₂-): Signal around 71 ppm.
-
Methylene carbon (-CH₂-): Signal around 29 ppm.
-
Carbon bearing the boronic acid group (C-B): Signal would be broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.
Synthesis and Reactivity
This compound is typically synthesized from its corresponding aryl halide, most commonly 7-bromo-2,3-dihydrobenzofuran, via a lithium-halogen exchange followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the synthesis of aryl boronic acids.[4]
Materials:
-
7-Bromo-2,3-dihydrobenzofuran
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-bromo-2,3-dihydrobenzofuran (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Key Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the dihydrobenzofuran core and various aryl or heteroaryl halides, providing access to a wide range of more complex molecules with potential biological activity.
Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide.[5]
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stability and Handling
Aryl boronic acids are generally stable solids that can be handled in air. However, they can undergo dehydration to form cyclic boroxines, especially upon heating. It is recommended to store this compound in a cool, dry place. For reactions, it is best to use an inert atmosphere to prevent potential side reactions and ensure reproducibility.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an important tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in various synthetic endeavors.
References
An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid
This technical guide provides a comprehensive overview of (2,3-Dihydrobenzofuran-7-yl)boronic acid, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, potential therapeutic applications based on the activities of related compounds, and a representative synthetic approach.
Chemical Identity and Nomenclature
This compound is a derivative of 2,3-dihydrobenzofuran, featuring a boronic acid functional group at the 7-position of the bicyclic ring system. Boronic acids are recognized for their versatile applications in organic synthesis, most notably as key coupling partners in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for the formation of carbon-carbon bonds.
Below is a summary of the IUPAC name and known synonyms for this compound, providing clarity and consistency in its identification.
| Identifier | Name |
| IUPAC Name | (2,3-Dihydro-1-benzofuran-7-yl)boronic acid |
| Synonym | 2,3-Dihydrobenzofuran-7-boronic acid[1] |
| Synonym | Boronic acid, (2,3-dihydro-7-benzofuranyl)-[1] |
| CAS Number | 685514-61-8[2] |
Potential Therapeutic Relevance
While specific biological activities of this compound are not extensively documented in publicly available literature, the 2,3-dihydrobenzofuran scaffold is a recognized privileged structure in medicinal chemistry, present in numerous biologically active compounds.[3][4][5] Derivatives of this scaffold have shown promise as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) and as antagonists of the 5-HT3 receptor.[6][7]
PARP-1 Inhibition
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP-1 in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as synthetic lethality.[8] Several 2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated as PARP-1 inhibitors, with some showing significant potency.[7][9] The boronic acid moiety of the title compound could serve as a handle for the synthesis of novel PARP-1 inhibitors.
5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel that plays a crucial role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[6] Antagonists of this receptor, often called "setrons," are effective antiemetic agents. A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and shown to be potent 5-HT3 receptor antagonists.[6] This suggests that the 2,3-dihydrobenzofuran-7-yl moiety is a viable scaffold for the development of new 5-HT3 receptor antagonists.
Experimental Protocols
Representative Synthesis of an Aryl Boronic Acid
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
2,3-Dihydrobenzofuran (starting material)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Lithiation: Dissolve 2,3-dihydrobenzofuran in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, slowly add a solution of n-butyllithium in hexanes. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithiation. The position of lithiation will be directed by the ether oxygen to the 7-position.
-
Borylation: To the reaction mixture, add triisopropyl borate dropwise at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period.
-
Workup: Quench the reaction by the slow addition of 2 M aqueous HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
References
- 1. 2,3-DIHYDRO-1-BENZOFURAN-7-BORONIC ACID | 685514-61-8 [chemicalbook.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 6. Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (2,3-Dihydrobenzofuran-7-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodologies relevant to (2,3-Dihydrobenzofuran-7-yl)boronic acid. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of predicted data, representative spectral information from analogous structures, and detailed, generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers working with this and related compounds in the fields of medicinal chemistry and materials science.
Predicted and Representative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds, including 2,3-dihydrobenzofuran and various aryl boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.2 - 7.4 | d | ~7-8 |
| H-5 | 6.8 - 7.0 | t | ~7-8 |
| H-6 | 7.0 - 7.2 | d | ~7-8 |
| H-2 (CH₂) | 4.5 - 4.7 | t | ~8-9 |
| H-3 (CH₂) | 3.2 - 3.4 | t | ~8-9 |
| B(OH)₂ | 4.5 - 6.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-7 (C-B) | 125 - 135 |
| C-7a | 158 - 162 |
| C-3a | 120 - 125 |
| C-4 | 128 - 132 |
| C-5 | 115 - 120 |
| C-6 | 122 - 128 |
| C-2 | 70 - 75 |
| C-3 | 28 - 33 |
Infrared (IR) Spectroscopy
Table 3: Representative IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (B-OH, stretch) | 3200 - 3600 | Strong, Broad |
| C-H (aromatic, stretch) | 3000 - 3100 | Medium |
| C-H (aliphatic, stretch) | 2850 - 2960 | Medium |
| C=C (aromatic, stretch) | 1580 - 1620 | Medium |
| B-O (stretch) | 1310 - 1380 | Strong |
| C-O (ether, stretch) | 1220 - 1280 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (ESI)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 165.07 | Molecular ion with protonation |
| [M+Na]⁺ | 187.05 | Sodium adduct |
| [M-H]⁻ | 163.06 | Deprotonated molecular ion |
| [M+H-H₂O]⁺ | 147.06 | Loss of water from the boronic acid moiety |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic analysis of aryl boronic acids, which can be adapted for this compound.
Synthesis of Aryl Boronic Acids from Aryl Halides
This protocol describes a general method for the synthesis of aryl boronic acids via a Grignard reaction.[1]
Materials:
-
Aryl bromide (e.g., 7-bromo-2,3-dihydrobenzofuran)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the aryl bromide in anhydrous THF is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once the reaction starts, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours to hydrolyze the borate ester. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ether and hexanes) to yield the pure aryl boronic acid.
Spectroscopic Analysis Protocols
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[2]
¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.[2]
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.[3]
Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.[4]
Sample Preparation: A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[5]
Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500 Da).[5] High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: A logical workflow for the spectroscopic characterization of a synthesized compound.
References
A Technical Guide to (2,3-Dihydrobenzofuran-7-yl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Dihydrobenzofuran-7-yl)boronic acid is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold is a common feature in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its relevance in the development of novel therapeutics.
Commercial Availability and Chemical Properties
This compound is commercially available from several chemical suppliers. This accessibility makes it a readily available building block for research and development purposes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 685514-61-8 | [1][2] |
| Molecular Formula | C₈H₉BO₃ | [1][2] |
| Molecular Weight | 163.97 g/mol | [2] |
| Physical Form | Solid | N/A |
| Purity | Typically ≥98% | [1] |
| InChI | InChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2 | [3] |
| InChIKey | JDOYUFYZFXCQJP-UHFFFAOYSA-N | [1][3] |
| SMILES | B(C1=C2C(=CC=C1)CCO2)(O)O | [1][3] |
Table 2: Safety Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: Safety information is based on data for similar boronic acid compounds and should be used as a general guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the borylation of a suitable 2,3-dihydrobenzofuran precursor. A common method involves the use of a strong base to facilitate a metal-halogen exchange, followed by quenching with a borate ester.
General Procedure for Borylation:
-
Starting Material Preparation: Begin with a halogenated 2,3-dihydrobenzofuran, such as 7-bromo-2,3-dihydrobenzofuran.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 7-bromo-2,3-dihydrobenzofuran in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether.
-
Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong organolithium base, such as n-butyllithium or tert-butyllithium, dropwise. The reaction is typically stirred at this temperature for a period to ensure complete metal-halogen exchange.
-
Borylation: To the resulting aryllithium species, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the addition of an aqueous acid solution (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.[4]
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides.[5]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water, or dioxane and water.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C for several hours, or until the reaction is complete as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the desired coupled product.[6][7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Applications in Drug Discovery and Medicinal Chemistry
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8] Boronic acids and their derivatives have also gained significant attention in drug development, with several boronic acid-containing drugs approved for clinical use.[9][10]
The incorporation of the this compound moiety into molecules can lead to compounds with potential therapeutic applications, including:
-
Anticancer Agents: The benzofuran and dihydrobenzofuran cores are found in compounds with demonstrated anticancer activity.[8][11] The ability to use this compound in cross-coupling reactions allows for the synthesis of diverse libraries of compounds for screening against various cancer cell lines.
-
Antiviral and Antibacterial Agents: Derivatives of benzofuran have shown promising antiviral and antibacterial properties.[8] The unique electronic and structural features of the dihydrobenzofuran ring can be exploited to design novel antimicrobial agents.
-
Enzyme Inhibitors: Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the active site serine residue.[9] This property, combined with the dihydrobenzofuran scaffold, can be utilized to design potent and selective enzyme inhibitors for various therapeutic targets. For instance, derivatives of 2,3-dihydrobenzofuran have been developed as highly potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal domain (BET) family of proteins, which are promising targets in oncology and inflammation.[12]
Caption: Logical flow from the starting material to drug discovery applications.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the established biological relevance of the 2,3-dihydrobenzofuran scaffold, makes it a compound of high interest for researchers in drug discovery and medicinal chemistry. The provided protocols and data serve as a foundational guide for the effective utilization of this versatile reagent in the laboratory.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 2,3-Dihydro-1-benzofuran-7-boronic acid | C8H9BO3 - BuyersGuideChem [buyersguidechem.com]
- 3. PubChemLite - (2,3-dihydro-1-benzofuran-7-yl)boronic acid (C8H9BO3) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
An In-depth Technical Guide to the Safety and Handling of (2,3-Dihydrobenzofuran-7-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and key applications of (2,3-Dihydrobenzofuran-7-yl)boronic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound, with the CAS number 685514-61-8, is a versatile reagent in organic synthesis.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 685514-61-8[1][2] |
| Molecular Formula | C₈H₉BO₃[3] |
| Molecular Weight | 163.97 g/mol [3][4] |
| Appearance | Solid (form not specified) |
| Purity | Typically available at ≥98% |
| Storage Temperature | 4°C[5] |
Safety and Hazard Information
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2) [6]
-
Eye Irritation (Category 2A) [6]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [5]
-
Acute Toxicity, Oral (Category 4) [5]
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
Prevention:
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[6]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[6]
-
-
Storage:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological Information
Specific toxicological data for this compound is not available. However, studies on the parent compound, 2,3-benzofuran, indicate potential for liver and kidney damage with chronic oral exposure in animal models.[7][8] The toxicity of 2,3-benzofuran may be linked to its activation by P-450 oxygenases.[7] It is carcinogenic in rats and mice, causing tumors in the kidney, lung, forestomach, and liver.[7][8] Given these findings, it is crucial to handle this compound with appropriate safety precautions to minimize exposure.
Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generation of dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9] This reaction is a powerful method for forming carbon-carbon bonds.[10]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl halide. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Safety Precautions
Caption: Relationship between hazards and recommended safety measures.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 685514-61-8|this compound|BLD Pharm [bldpharm.com]
- 3. 2,3-Dihydro-1-benzofuran-7-boronic acid | C8H9BO3 - BuyersGuideChem [buyersguidechem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Benzofuran-7-ylboronic acid | 1432610-21-3 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. 685514-61-8 | MFCD06801700 | this compound [aaronchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Dihydrobenzofuran Boronic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dihydrobenzofuran boronic acids, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, physicochemical properties, and diverse biological activities, with a focus on their applications in drug discovery. This document is intended to serve as a valuable resource, offering detailed experimental protocols and insights into the mechanisms of action of these promising molecules.
Introduction to Dihydrobenzofuran Boronic Acids
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its inherent structural features allow for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents. The incorporation of a boronic acid moiety onto this scaffold further enhances its potential. Boronic acids are versatile functional groups known for their ability to form reversible covalent bonds with diols, a property that can be exploited for targeting glycoproteins and enzyme active sites.[3][4] They are also crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the synthesis of complex biaryl structures.[5][6]
The combination of the dihydrobenzofuran core with the unique reactivity of the boronic acid group has given rise to a class of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and metabolic disease treatments.[7][8][9] This guide will explore the synthesis, biological evaluation, and future perspectives of dihydrobenzofuran boronic acids in the field of drug development.
Physicochemical and Biological Properties
Table 1: Physicochemical Properties of (2,3-Dihydro-1-benzofuran-5-yl)boronic acid [10]
| Property | Value |
| Molecular Formula | C₈H₉BO₃ |
| Molecular Weight | 163.97 g/mol |
| Heavy Atom Count | 12 |
| CAS Number | 227305-69-3 |
The biological activities of dihydrobenzofuran derivatives and various boronic acid-containing compounds have been reported in numerous studies. The following tables summarize some of the key quantitative data, highlighting their potential as therapeutic agents.
Table 2: Biological Activity of Dihydrobenzofuran Derivatives
| Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Fluorinated benzofuran derivative 1 | HCT116 cell proliferation | IC₅₀: 19.5 µM | [11] |
| Fluorinated benzofuran derivative 2 | HCT116 cell proliferation | IC₅₀: 24.8 µM | [11] |
| Fluorinated benzofuran derivative 2 | IL-6 production in LPS-treated macrophages | IC₅₀: 1.23 µM | [11] |
| Fluorinated benzofuran derivative 3 | CCL2 production in LPS-treated macrophages | IC₅₀: 1.5 µM | [11] |
| Fluorinated benzofuran derivative 8 | NO production in LPS-treated macrophages | IC₅₀: 2.4 µM | [11] |
| Fluorinated benzofuran derivative 8 | PGE₂ production in LPS-treated macrophages | IC₅₀: 20.52 µM | [11] |
Table 3: Biological Activity of Boronic Acid-Containing Compounds
| Compound | Target/Assay | Activity (IC₅₀) | Reference |
| Peptide boronate 14 | Proteasome | 1.1 nM | [3] |
| Peptide boronate 14 | HDAC1 | 255 nM | [3] |
| Peptide boronate 14 | RPMI-8226 MM cell line | 6.66 nM | [3] |
| Peptide boronate 14 | U266 MM cell line | 4.31 nM | [3] |
| Peptide boronate 14 | KM3 MM cell line | 10.1 nM | [3] |
| Peptide boronate 14 | Bortezomib-resistant KM3/BTZ MM cell line | 8.98 nM | [3] |
| Boronic acid derivative 17 | dCTPase | EC₅₀: 0.046 µM | [3] |
| Biphenyl boronic acid 35 | Ovarian cancer cells (SKOV3) | 21 nM | [3] |
| Chalcone-boronic acid 2 | MCF-7 breast cancer cells | 1.8 µM | [12] |
| Chalcone-boronic acid 4 | T-47D breast cancer cells | 1.9 µM | [12] |
| Dipeptide boronic acid 15 | Proteasome | 4.60 nM | [12] |
| Bortezomib | Proteasome | 7.05 nM | [12] |
Key Signaling Pathways and Mechanisms of Action
Dihydrobenzofuran boronic acids can exert their biological effects through various mechanisms. Two prominent examples are the inhibition of tubulin polymerization and the modulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) activity.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[13] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[14] Some dihydrobenzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The following diagram illustrates the general mechanism of tubulin polymerization and its inhibition.
Caption: Inhibition of tubulin polymerization by dihydrobenzofuran boronic acids.
PPARα Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism and inflammation.[15][16] PPARα, in particular, is a key regulator of fatty acid oxidation.[5] Agonists of PPARα can be effective in treating dyslipidemia. Certain 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as potent and selective PPARα agonists.[8] The signaling pathway of PPARα activation is depicted below.
Caption: Activation of the PPARα signaling pathway by dihydrobenzofuran boronic acid agonists.
Experimental Protocols
This section provides detailed methodologies for the synthesis of dihydrobenzofuran boronic acids and their subsequent application in Suzuki-Miyaura cross-coupling reactions. These protocols are based on established literature procedures.[1][9][17]
Synthesis of (3-(Ethoxycarbonyl)-benzofuran-2-yl)boronic acid
This protocol describes a general method for the synthesis of a benzofuran boronic acid derivative, which can be subsequently reduced to the corresponding dihydrobenzofuran.[1]
Materials:
-
Ethyl benzofuran-3-carboxylate
-
Trimethyl borate
-
Dry Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2 M in THF/heptane/ethylbenzene)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Dissolve ethyl benzofuran-3-carboxylate (1.0 equiv.) and trimethyl borate (2.2 equiv.) in dry THF in a flask under a nitrogen atmosphere.
-
Cool the mixture to -78 °C in a dry ice-acetone bath.
-
Slowly add LDA (2.2 equiv.) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Quench the reaction by adding 1 M HCl until the pH is acidic.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
-
Purify the product by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a dihydrobenzofuran boronic acid with an aryl halide.[17]
Materials:
-
Dihydrobenzofuran boronic acid (or boronic ester) (1.1 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Cesium carbonate (2.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water
Procedure:
-
To a pressure flask equipped with a stir bar, add the aryl bromide, dihydrobenzofuran boronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous 1,4-dioxane and water.
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the mixture.
-
Sparge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 100 °C overnight with stirring.
-
After cooling to room temperature, monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Drug Discovery Workflow
The discovery and development of drugs based on the dihydrobenzofuran boronic acid scaffold typically follows a structured workflow, from initial hit identification to preclinical evaluation. The following diagram illustrates a representative workflow for the development of a kinase inhibitor, a common application for such scaffolds.[18][19]
Caption: A typical drug discovery workflow for dihydrobenzofuran boronic acid-based kinase inhibitors.
Conclusion and Future Perspectives
Dihydrobenzofuran boronic acids represent a promising class of compounds with significant potential in drug discovery. Their unique structural features and versatile reactivity allow for the synthesis of diverse libraries of molecules with a wide range of biological activities. The ability to modulate key signaling pathways, such as those involved in cell proliferation and metabolism, makes them attractive candidates for the development of novel therapeutics for cancer, inflammatory diseases, and metabolic disorders.
Future research in this area will likely focus on:
-
Expansion of Chemical Diversity: The synthesis of novel dihydrobenzofuran boronic acid derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Mechanisms of Action: In-depth studies to further understand the molecular targets and signaling pathways modulated by these compounds.
-
Development of Targeted Therapies: The design of dihydrobenzofuran boronic acids that specifically target disease-associated proteins, minimizing off-target effects.
-
Application in Boron Neutron Capture Therapy (BNCT): Given the presence of boron, these compounds could be explored as potential agents for BNCT, a targeted radiation therapy for cancer.
References
- 1. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (2,3-Dihydro-1-benzofuran-5-yl)boronic acid | C8H9BO3 | CID 2773380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 17. youtube.com [youtube.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. chemicalkinomics.com [chemicalkinomics.com]
Methodological & Application
Application Notes and Protocols for (2,3-Dihydrobenzofuran-7-yl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[1] (2,3-Dihydrobenzofuran-7-yl)boronic acid is a valuable building block for the synthesis of 7-aryl-2,3-dihydrobenzofurans, a scaffold present in numerous biologically active molecules and drug candidates. These structures are of significant interest in medicinal chemistry.
This document provides a comprehensive guide to the use of this compound in Suzuki-Miyaura coupling reactions. It includes generalized protocols, a discussion of key reaction parameters, and visualizations to aid in experimental design.
Disclaimer
Extensive literature searches did not yield specific, detailed experimental protocols for the Suzuki-Miyaura coupling of This compound . The protocols and data presented herein are based on general knowledge of the Suzuki-Miyaura reaction and examples involving structurally similar benzofuran derivatives. Researchers should treat the following information as a starting point for optimization.
Data Presentation: General Reaction Parameters
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The optimal conditions can vary significantly based on the specific aryl halide coupling partner. Below is a summary of commonly used components for the Suzuki-Miyaura coupling of aryl boronic acids.
| Parameter | Component | Typical Concentration/Loading | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 1-5 mol% | Pd(PPh₃)₄ is often used directly, while others may require an external ligand.[2] |
| Ligand | PPh₃, XPhos, SPhos, RuPhos, dppf | 1-2 equivalents relative to Pd | Bulky, electron-rich phosphine ligands often improve catalytic activity, especially for less reactive aryl chlorides.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | 2-3 equivalents | The choice of base is crucial and can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly used.[1] |
| Solvent System | Toluene, Dioxane, THF, DMF, Acetonitrile | - | Often used in combination with water (e.g., Toluene/H₂O, Dioxane/H₂O) to facilitate the dissolution of the base and boronic acid.[1] |
| Temperature | Room Temperature to 120 °C | - | The required temperature depends on the reactivity of the aryl halide (I > Br > OTf > Cl). |
| Reaction Time | 1 to 24 hours | - | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of an aryl halide with this compound. These are starting points and will likely require optimization for specific substrates.
Protocol 1: General Screening Conditions for Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Toluene (or Dioxane) and Water (4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent system (Toluene/Water or Dioxane/Water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions for Less Reactive Aryl Chlorides
The coupling of aryl chlorides is generally more challenging and often requires more active catalyst systems.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (3.0 equivalents)
-
Dioxane and Water (5:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk flask.
-
Add the aryl chloride and this compound.
-
Seal the flask, remove from the glovebox, and add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A flowchart illustrating the key steps in a typical Suzuki-Miyaura coupling experiment.
References
Synthesis of Novel Compounds Utilizing (2,3-Dihydrobenzofuran-7-yl)boronic Acid: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, (2,3-dihydrobenzofuran-7-yl)boronic acid serves as a versatile building block for the synthesis of a wide array of derivatives with significant potential in medicinal chemistry. The dihydrobenzofuran moiety is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to antifungal.[1][2][3][4][5][6][7] This document provides detailed application notes and experimental protocols for the synthesis of derivatives using this valuable starting material, with a particular focus on its application in the development of kinase inhibitors.
The primary application of this compound in organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8][9] This reaction allows for the formation of a carbon-carbon bond between the dihydrobenzofuran core and various aryl or heteroaryl halides, providing access to a diverse range of biaryl structures. These structures are of high interest in drug discovery due to their presence in many approved drugs and clinical candidates.
Application in the Synthesis of PARP-1 Inhibitors
A significant application of the 2,3-dihydrobenzofuran-7-yl scaffold is in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[10] Inhibiting PARP-1 in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.
Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as potent PARP-1 inhibitors.[11][12] The synthesis of these inhibitors involves the functionalization of the 2,3-dihydrobenzofuran core at the 7-position, highlighting the importance of this substitution pattern for biological activity.
Quantitative Data: PARP-1 Inhibitory Activity
The following table summarizes the in vitro PARP-1 inhibitory activity of synthesized 2,3-dihydrobenzofuran-7-carboxamide derivatives.
| Compound ID | Modification | PARP-1 IC₅₀ (µM)[11] |
| 3 | Unsubstituted | 9.45 |
| 4 | 5-Bromo | >50 |
| 5 | 5-Nitro | 0.94 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure adaptable for the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl derivative.
Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide (PARP-1 Inhibitor Scaffold)
This protocol is adapted from the synthesis of the core scaffold of PARP-1 inhibitors as described by Gangjee et al. (2014).[11]
Step 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid
-
To a solution of 2,3-dihydrobenzofuran in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the mixture back to -78 °C and bubble in dry carbon dioxide gas for 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify with concentrated HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be purified by crystallization.
Step 2: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide
-
To a solution of 2,3-dihydrobenzofuran-7-carboxylic acid in anhydrous dichloromethane at 0 °C, add oxalyl chloride followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2,3-dihydrobenzofuran-7-carboxamide.
Visualizations
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic scheme for the 2,3-dihydrobenzofuran-7-carboxamide scaffold.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(2,3-Dihydrobenzofuran-7-yl)boronic Acid: A Versatile Scaffold for Medicinal Chemistry
(2,3-Dihydrobenzofuran-7-yl)boronic acid has emerged as a valuable building block in medicinal chemistry, offering a rigid scaffold that can be strategically functionalized to generate diverse libraries of bioactive molecules. Its unique structural features allow for the exploration of chemical space in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This document provides detailed application notes and protocols for the use of this versatile reagent, targeting researchers, scientists, and drug development professionals.
Applications in Drug Discovery
The 2,3-dihydrobenzofuran motif is present in a variety of biologically active compounds. The incorporation of a boronic acid at the 7-position provides a convenient handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This enables the synthesis of a wide array of derivatives with potential therapeutic applications, including:
-
PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Inhibitors of PARP-1 have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The dihydrobenzofuran core can be elaborated to mimic the nicotinamide pharmacophore of the natural PARP-1 substrate, NAD+.
-
Angiogenesis Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Compounds that can inhibit this process are of great interest in oncology. The dihydrobenzofuran scaffold has been utilized to develop inhibitors of key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling cascade.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, allowing for the efficient formation of biaryl structures. This compound is an excellent substrate for this reaction, coupling with a variety of aryl and heteroaryl halides to generate diverse molecular architectures. Below is a summary of representative reaction conditions and yields.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 75 |
| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1), XPhos (2) | K₃PO₄ | t-BuOH/H₂O (1:1) | 80 | 24 | 85 |
| 5 | 1-Bromo-3,5-difluorobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (4:1) | 95 | 10 | 95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating source
Procedure:
-
To the reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Synthesis of a (2,3-Dihydrobenzofuran-7-yl)-based PARP-1 Inhibitor Intermediate
This protocol describes the synthesis of a key intermediate for a potential PARP-1 inhibitor using a Suzuki-Miyaura coupling reaction.
Reaction: Coupling of this compound with 4-bromobenzamide.
Materials:
-
This compound (213 mg, 1.2 mmol)
-
4-Bromobenzamide (200 mg, 1.0 mmol)
-
Pd(PPh₃)₄ (58 mg, 0.05 mmol)
-
K₂CO₃ (414 mg, 3.0 mmol)
-
Toluene (8 mL)
-
Ethanol (4 mL)
-
Water (4 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine this compound, 4-bromobenzamide, Pd(PPh₃)₄, and K₂CO₃.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane:ethyl acetate = 1:1) to yield 4-((2,3-dihydrobenzofuran-7-yl))benzamide.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are crucial for understanding the context and application of this compound in medicinal chemistry.
Caption: PARP-1 Inhibition Signaling Pathway.
Caption: Angiogenesis Inhibition Pathway.
Caption: Suzuki-Miyaura Coupling Workflow.
Application Notes and Protocols for Cross-Coupling Reactions with (2,3-Dihydrobenzofuran-7-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of (2,3-Dihydrobenzofuran-7-yl)boronic acid in three key cross-coupling reactions: Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig. These methods are instrumental in the synthesis of novel molecules with potential applications in medicinal chemistry and drug discovery, particularly for targeting signaling pathways involved in cancer and inflammation.
Introduction
This compound is a versatile building block for the synthesis of a variety of substituted dihydrobenzofuran derivatives. The dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds. Cross-coupling reactions provide a powerful means to introduce aryl, heteroaryl, and amino substituents at the 7-position, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. Dihydrobenzofuran-containing molecules have shown promise as inhibitors of enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1) and in the modulation of signaling pathways like NF-κB, which are critical in cancer and inflammatory diseases.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is widely used for the synthesis of biaryl compounds.
Quantitative Data
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 82 |
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk tube, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst, the ligand (if required), and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2,3-dihydrobenzofuran.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically using a copper catalyst to couple an organoboron reagent with an amine or an alcohol.[1][2][3] This reaction is advantageous for its mild conditions, often proceeding at room temperature and open to the air.[2][3]
Quantitative Data
| Entry | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 75 |
| 2 | Aniline | Cu(OTf)₂ (15) | Et₃N | THF | 50 | 24 | 68 |
| 3 | Phenol | CuI (10) | Cs₂CO₃ | Dioxane | 80 | 18 | 80 |
Experimental Protocol
General Procedure for Chan-Lam Coupling:
-
To a reaction vial, add this compound (1.5 equiv.), the amine or phenol (1.0 equiv.), the copper catalyst, and the base.
-
Add the solvent to the mixture.
-
Stir the reaction mixture at the specified temperature for the indicated time. The reaction is often open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N- or O-arylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[4] This method is highly versatile and tolerates a wide range of functional groups.
Quantitative Data
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 16 | 88 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 20 | 81 |
| 3 | 4-Iodoanisole | n-Butylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | THF | 80 | 24 | 76 |
Experimental Protocol
General Procedure for Buchwald-Hartwig Amination:
-
In a glovebox, charge a Schlenk tube with the aryl halide (1.0 equiv.), the palladium catalyst, and the ligand.
-
Add the solvent, followed by the amine (1.2 equiv.) and a solution of the base.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the arylated amine product.
Application in Drug Discovery: Targeting PARP-1 and NF-κB Signaling
Derivatives of 2,3-dihydrobenzofuran have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. PARP inhibitors are a clinically validated class of cancer therapeutics. The synthesis of a library of 7-substituted dihydrobenzofuran analogs through the described cross-coupling reactions can lead to the discovery of novel and more effective PARP-1 inhibitors.
Furthermore, the NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is implicated in various diseases, including cancer. Some dihydrobenzofuran derivatives have been shown to modulate this pathway. The cross-coupling protocols detailed here provide a direct route to synthesize novel compounds for screening as potential modulators of NF-κB signaling.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of (2,3-Dihydrobenzofuran-7-yl)boronic acid and Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for cross-coupling reactions involving (2,3-Dihydrobenzofuran-7-yl)boronic acid and its derivatives. The 2,3-dihydrobenzofuran motif is a key structural component in numerous biologically active molecules and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is widely employed in the synthesis of complex organic molecules for drug discovery and development.[1][2][3]
Introduction to Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[1][4] This reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[1] The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]
The choice of palladium precursor, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling, influencing reaction yield, selectivity, and functional group tolerance. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). A variety of phosphine-based ligands are used to stabilize the palladium catalyst and modulate its reactivity.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling of a 2,3-dihydrobenzofuran derivative with an arylboronic acid. While the specific example utilizes a dihydrobenzofuran-derived O-sulfamate as the electrophile, the reaction conditions are highly relevant for the coupling of this compound with aryl halides.
| Entry | Dihydrobenzofuran Derivative | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | 2,3-Dihydrobenzofuran-7-yl N,N-dimethylsulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (10) | - | K₃PO₄ | Toluene | 130 | 88 | [5] |
| 2 | Aryl Bromide (general) | This compound (hypothetical) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | N/A | [6] |
| 3 | Aryl Chloride (general) | This compound (hypothetical) | Pd₂(dba)₃ (1.5) | 2 | KF | Dioxane | 80 | N/A | [6] |
Note: Entries 2 and 3 represent generalized conditions for Suzuki-Miyaura reactions of heteroaryl boronic acids and are provided as a starting point for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2,3-Dihydrobenzofuran Derivative
This protocol is adapted from a reported procedure for the cross-coupling of a dihydrobenzofuran-derived sulfamate and can be used as a starting point for reactions with this compound.[5]
Materials:
-
2,3-Dihydrobenzofuran-7-yl derivative (e.g., halide or triflate) (1.0 equiv)
-
Arylboronic acid (1.5 - 2.5 equiv)
-
Palladium catalyst (e.g., NiCl₂(PCy₃)₂, Pd(OAc)₂, or Pd₂(dba)₃) (5-10 mol%)
-
Ligand (if required, e.g., PCy₃, SPhos) (10-20 mol%)
-
Base (e.g., K₃PO₄) (3.0 - 5.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial)
-
Magnetic stirrer and heating source (e.g., oil bath)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the 2,3-dihydrobenzofuran derivative (1.0 equiv), arylboronic acid (2.5 equiv), base (K₃PO₄, 5.0 equiv), and the palladium catalyst (NiCl₂(PCy₃)₂, 10 mol%).
-
Seal the reaction vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 130 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2,3-Dihydrobenzofuran-7-yl)boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Dihydrobenzofuran-7-yl)boronic acid is a valuable building block in synthetic organic chemistry, particularly for the construction of complex molecules containing the dihydrobenzofuran moiety. This structural motif is present in numerous biologically active compounds and natural products, making its efficient incorporation a key step in many drug discovery and development programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and this compound is an excellent coupling partner for the synthesis of a wide range of substituted benzofurans.[1][2][3]
This document provides detailed application notes on the selection of solvents for reactions involving this compound, along with a representative experimental protocol for its use in Suzuki-Miyaura coupling.
Physicochemical Properties and Stability
Understanding the physicochemical properties of this compound is crucial for optimal handling, storage, and reaction setup. While specific experimental data for this compound is not extensively published, the following table summarizes its known properties and expected behavior based on structurally similar arylboronic acids.
| Property | Value / Expected Behavior | Citation |
| Molecular Formula | C₈H₉BO₃ | |
| Molecular Weight | 163.97 g/mol | |
| Appearance | Expected to be a white to off-white solid. | [4] |
| Solubility | Generally soluble in polar aprotic solvents (e.g., THF, dioxane, DMF) and alcohols (e.g., methanol, ethanol). Limited solubility in nonpolar hydrocarbon solvents (e.g., hexane, toluene). Solubility in aqueous bases is expected due to the formation of boronate salts. | [5] |
| Stability | As with many boronic acids, this compound is susceptible to dehydration to form the corresponding boroxine (a cyclic trimer). This process is often reversible in the presence of water. It is also prone to protodeboronation, especially under harsh acidic or basic conditions and at elevated temperatures. Storage in a cool, dry place under an inert atmosphere is recommended. | [4][5] |
Solvent Selection for Suzuki-Miyaura Coupling
The choice of solvent is a critical parameter in Suzuki-Miyaura coupling reactions as it can significantly influence reaction rate, yield, and purity of the product. The ideal solvent system must be capable of dissolving the reactants, catalyst, and base to a sufficient extent. For reactions involving this compound, a mixture of an organic solvent and an aqueous base solution is typically employed.
Common Solvent Systems
| Solvent System | Typical Ratio (v/v) | Properties and Considerations |
| Dioxane / Water | 4:1 to 1:1 | A widely used and effective system for a broad range of Suzuki-Miyaura couplings. Dioxane is a good solvent for organic reactants, while water is necessary to dissolve the inorganic base. |
| Toluene / Water | 4:1 to 1:1 | Another common biphasic system. Toluene is less polar than dioxane and can sometimes offer advantages in terms of product isolation. |
| Tetrahydrofuran (THF) / Water | 4:1 to 1:1 | THF is a versatile solvent, but its lower boiling point may limit the reaction temperature. |
| Dimethylformamide (DMF) / Water | 4:1 to 1:1 | A more polar aprotic solvent that can be beneficial for less reactive substrates. However, DMF can be difficult to remove during workup. |
| Ethanol / Water | 1:1 | A "greener" solvent option that can be effective for some couplings. The protic nature of ethanol can sometimes influence the reaction outcome. |
The selection of the optimal solvent system often requires empirical screening for a specific set of reactants. The following workflow diagram illustrates a logical approach to solvent selection.
Caption: A logical workflow for selecting and optimizing the solvent system for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).
-
Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Solvent Addition:
-
Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe. A typical solvent ratio is 4:1 (organic:water). The final concentration of the aryl halide is typically in the range of 0.1-0.5 M.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, involving oxidative addition, transmetalation, and reductive elimination.
Conclusion
The appropriate selection of solvent is a critical factor for achieving high yields and purity in Suzuki-Miyaura coupling reactions with this compound. A systematic approach to solvent screening, as outlined in this document, is recommended for optimizing reaction conditions. The provided experimental protocol serves as a robust starting point for the synthesis of a variety of substituted benzofurans, which are of significant interest in the field of medicinal chemistry and drug development.
References
- 1. pjps.pk [pjps.pk]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Applications of (2,3-Dihydrobenzofuran-7-yl)boronic acid in Organic Synthesis: Application Notes and Protocols
(2,3-Dihydrobenzofuran-7-yl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its rigid, bicyclic structure is a key feature in a variety of biologically active compounds, making this boronic acid a valuable reagent for researchers in medicinal chemistry and drug development. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Introduction to 2,3-Dihydrobenzofuran Derivatives
The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and synthetic molecules with a wide range of biological activities. These activities include anti-inflammatory, anticancer, and central nervous system (CNS) effects. The unique steric and electronic properties of this motif contribute to its ability to interact with various biological targets. Consequently, efficient synthetic methods for the preparation of substituted 2,3-dihydrobenzofuran derivatives are of significant interest to the scientific community.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of starting materials.
This compound serves as an excellent nucleophilic partner in Suzuki-Miyaura couplings, enabling the introduction of the 2,3-dihydrobenzofuran-7-yl moiety onto various aromatic and heteroaromatic rings.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Quantitative Data from a Representative Suzuki-Miyaura Coupling
While specific data for the coupling of this compound is not widely published, a closely related transformation involving the coupling of a dihydrobenzofuran-derived sulfamate with phenylboronic acid provides a strong indication of the feasibility and efficiency of such reactions. The use of a nickel catalyst in this instance highlights the versatility of cross-coupling strategies for this scaffold.
| Entry | Dihydrobenzofuran Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,3-Dihydrobenzofuran-7-yl diethylsulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | PCy₃HBF₄ (10) | K₃PO₄ | Toluene | 100 | 88[1] |
This result demonstrates that high yields can be achieved in the cross-coupling of 2,3-dihydrobenzofuran derivatives.[1]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction. These are general procedures that may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from established procedures for the coupling of heteroaryl boronic acids.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-2,3-dihydrobenzofuran.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
PdCl₂(dppf) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water
Procedure:
-
In a microwave reaction vessel, combine the aryl chloride (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf) (5-10 mol%), and potassium carbonate (2.0 equiv).
-
Add the chosen solvent (e.g., DMF or a dioxane/water mixture).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizing the Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling and the catalytic cycle.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a valuable synthetic intermediate for the construction of molecules containing the 2,3-dihydrobenzofuran moiety. Its primary application lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction. The provided protocols offer a solid foundation for researchers to employ this reagent in their synthetic endeavors, with the potential for high yields and the creation of novel compounds for further investigation in drug discovery and materials science. As with any chemical reaction, optimization of the conditions for each specific substrate is recommended to achieve the best results.
References
Application Notes and Protocols for Scale-up Synthesis of (2,3-Dihydrobenzofuran-7-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Dihydrobenzofuran-7-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds.[1][2] Boronic acids are versatile intermediates, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This application note provides a detailed protocol for the gram-scale synthesis of this compound, purification strategies, and its potential application in the development of targeted therapeutics, particularly as a precursor for Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.
Application in Drug Discovery: Targeting the PARP-1 Signaling Pathway
Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been identified as potent inhibitors of PARP-1, a key enzyme in the DNA damage response (DDR) pathway.[3][4][5][6] PARP-1 plays a crucial role in repairing single-strand DNA breaks (SSBs).[7][8][9] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[10][11] this compound serves as a key precursor for the synthesis of these PARP-1 inhibiting carboxamides, highlighting its importance in the development of novel cancer therapeutics.
Scale-up Synthesis Protocol
This protocol outlines a two-step synthesis for this compound on a gram scale, starting from commercially available 2,3-dihydrobenzofuran. The key steps involve a directed ortho-metalation followed by carboxylation, and subsequent conversion of the carboxylic acid to the boronic acid.
Experimental Workflow
Step 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid
Materials:
-
2,3-Dihydrobenzofuran
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Ice (solid CO2)
-
Anhydrous Hexane
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add 2,3-dihydrobenzofuran (1.0 eq) and anhydrous hexane.
-
Add TMEDA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.
-
Allow the reaction to slowly warm to room temperature and stir until all the dry ice has sublimed.
-
Quench the reaction by slowly adding water.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude 2,3-dihydrobenzofuran-7-carboxylic acid.
Step 2: Synthesis of this compound
Materials:
-
2,3-Dihydrobenzofuran-7-carboxylic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Triethylamine (TEA)
-
Pinacolborane
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
In a separate dry, nitrogen-purged flask, dissolve the crude acid chloride in anhydrous toluene.
-
Add Pd(OAc)2 (0.02 eq) and PPh3 (0.04 eq) to the solution.
-
Add TEA (1.5 eq) followed by the slow addition of pinacolborane (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
The crude product is then subjected to purification.
Purification Protocol
Purification of arylboronic acids can be challenging due to their propensity to form boroxines (cyclic anhydrides). Several methods can be employed for the purification of this compound on a larger scale.
Recrystallization:
-
Dissolve the crude boronic acid in a minimal amount of a hot solvent such as a mixture of ethyl acetate and hexanes or toluene.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Acid-Base Extraction:
-
Dissolve the crude product in diethyl ether.
-
Extract with a 1 M NaOH solution. The boronic acid will deprotonate and move to the aqueous layer.
-
Wash the aqueous layer with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with 1 M HCl to precipitate the pure boronic acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
Data Presentation
The following table summarizes representative quantitative data for the scale-up synthesis of this compound.
| Step | Starting Material | Product | Scale (g) | Yield (%) | Purity (by HPLC) |
| 1 | 2,3-Dihydrobenzofuran | 2,3-Dihydrobenzofuran-7-carboxylic acid | 10.0 | 75-85 | >95% |
| 2 | 2,3-Dihydrobenzofuran-7-carboxylic acid | This compound | 12.0 | 60-70 | >98% (after purification) |
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Oxalyl chloride is corrosive and toxic; handle with caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for (2,3-Dihydrobenzofuran-7-yl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic protection of the boronic acid and phenolic hydroxyl groups of (2,3-Dihydrobenzofuran-7-yl)boronic acid. The selection of appropriate protecting groups is critical for the successful multi-step synthesis of complex molecules, enabling chemoselective reactions at other positions of the molecule. This guide outlines orthogonal protecting group strategies, allowing for the selective deprotection of one functional group in the presence of the other.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions. The presence of both a boronic acid and a phenolic hydroxyl group necessitates a careful protecting group strategy to avoid undesired side reactions and to direct reactivity. An orthogonal protection scheme allows for the sequential functionalization of the molecule, expanding its synthetic utility.
This guide details two primary orthogonal strategies:
-
Strategy 1: Protection of the boronic acid as a base-labile N-methyliminodiacetic acid (MIDA) boronate and the phenol as a fluoride-labile tert-butyldimethylsilyl (TBDMS) ether.
-
Strategy 2: Protection of the boronic acid as an acid-labile pinacol boronate ester and the phenol as a benzyl (Bn) ether, which is removed under reductive conditions (hydrogenolysis).
Orthogonal Protecting Group Strategies
The choice of protecting groups is dictated by the planned subsequent reaction conditions. The following diagram illustrates the logic of two distinct orthogonal strategies.
Caption: Orthogonal protection strategies for this compound.
Data Presentation: Protecting Group Stability and Deprotection Conditions
The following tables summarize the stability of the protected intermediates and the conditions for their selective removal.
| Protecting Group | Protected Functionality | Stable To | Labile To |
| MIDA Boronate | Boronic Acid | Acid, Reductive, Oxidative, Chromatography | Aqueous Base (e.g., 1M NaOH, NaHCO₃)[1] |
| TBDMS Ether | Phenol | Base, Reductive, Mild Acid | Fluoride (e.g., TBAF), Strong Acid[2][3] |
| Pinacol Boronate | Boronic Acid | Mild Acid, Mild Base, Chromatography | Strong Acid (e.g., TFA, HCl), Transesterification[4][5] |
| Benzyl Ether | Phenol | Acid, Base, Oxidative, Reductive (non-catalytic) | Hydrogenolysis (H₂, Pd/C)[6][7] |
| Orthogonal Pair | Selective Deprotection Reagent 1 | Functionality Deprotected 1 | Selective Deprotection Reagent 2 | Functionality Deprotected 2 |
| MIDA Boronate / TBDMS Ether | TBAF in THF | Phenol | 1M aq. NaOH | Boronic Acid |
| Pinacol Boronate / Benzyl Ether | H₂, Pd/C in EtOAc/MeOH | Phenol | TFA in DCM | Boronic Acid |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of this compound.
Strategy 1: MIDA Boronate and TBDMS Ether Protection
This strategy is advantageous when subsequent reactions require acidic or organometallic reagents.
Workflow Diagram:
Caption: Workflow for Strategy 1: MIDA and TBDMS protection.
1.1 Protection of the Boronic Acid with MIDA
-
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 equiv)[8]
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction vial, add this compound and N-methyliminodiacetic acid.
-
Add anhydrous DMF (to make a 1 M solution).
-
Heat the mixture to 160 °C for 10-20 minutes.[8]
-
Cool the reaction to room temperature.
-
Remove the DMF under high vacuum.
-
The crude MIDA boronate can be purified by silica gel chromatography.
-
-
Expected Yield: 70-90%[8]
1.2 Protection of the Phenol with TBDMS
-
Materials:
-
Procedure:
-
Dissolve the MIDA-protected intermediate in anhydrous DCM or DMF.
-
Add imidazole, followed by TBDMSCl.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[10]
-
Upon completion, quench with saturated aqueous sodium bicarbonate.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel chromatography.
-
-
Expected Yield: >90%[10]
1.3 Selective Deprotection of the TBDMS Ether
-
Materials:
-
Fully protected intermediate (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF)[11]
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the fully protected compound in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir for 1-4 hours, monitoring by TLC.[11]
-
Quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by silica gel chromatography.
-
-
Expected Yield: >90%
1.4 Selective Deprotection of the MIDA Boronate
-
Materials:
-
Fully protected intermediate (1.0 equiv)
-
1M aqueous Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the fully protected compound in THF.
-
Add an equal volume of 1M aqueous NaOH.
-
Stir vigorously at room temperature for 10-30 minutes.[1]
-
Acidify the mixture with 1M HCl to pH ~2.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
The resulting boronic acid can be used directly or purified.
-
-
Expected Yield: >95%
Strategy 2: Pinacol Boronate and Benzyl Ether Protection
This strategy is suitable for synthetic routes involving basic conditions or fluoride reagents.
Workflow Diagram:
Caption: Workflow for Strategy 2: Pinacol and Benzyl protection.
2.1 Protection of the Boronic Acid with Pinacol
-
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or Hexane
-
-
Procedure:
-
Suspend the boronic acid and pinacol in toluene or hexane.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction and remove the solvent under reduced pressure.
-
The pinacol boronate is often used without further purification.
-
-
Expected Yield: Quantitative
2.2 Protection of the Phenol with a Benzyl Group
-
Materials:
-
Procedure:
-
Dissolve the pinacol-protected intermediate in anhydrous DMF.
-
Add potassium carbonate and stir for 15 minutes.
-
Add benzyl bromide and heat the reaction to 80 °C for 4-6 hours.
-
Cool to room temperature and pour into water.
-
Extract with ethyl acetate, wash with water and brine, dry, and concentrate.
-
Purify by silica gel chromatography.
-
-
Expected Yield: >90%
2.3 Selective Deprotection of the Benzyl Ether
-
Materials:
-
Fully protected intermediate (1.0 equiv)
-
Palladium on carbon (Pd/C) (10 mol%)
-
Ethyl acetate (EtOAc) and/or Methanol (MeOH)
-
Hydrogen (H₂) gas
-
-
Procedure:
-
Dissolve the fully protected compound in EtOAc or a mixture of EtOAc/MeOH.
-
Add Pd/C catalyst.
-
Purge the flask with H₂ and maintain a hydrogen atmosphere (balloon).
-
Stir at room temperature until the reaction is complete (monitored by TLC, typically 4-16 hours).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected phenol.
-
-
Expected Yield: >95%[7]
2.4 Selective Deprotection of the Pinacol Boronate
-
Materials:
-
Fully protected intermediate (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the fully protected compound in DCM.
-
Add TFA (e.g., 10-20% v/v) and stir at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually rapid (30-60 minutes).
-
Carefully remove the solvent and excess TFA under reduced pressure.
-
The resulting boronic acid can be used directly or after purification.
-
-
Expected Yield: High, often used crude in the next step.
Conclusion
The selection of an appropriate protecting group strategy is paramount for the successful synthesis of complex derivatives of this compound. The two orthogonal strategies presented herein, utilizing either base/fluoride labile or acid/hydrogenolysis labile protecting groups, provide versatile and reliable methods for the selective protection and deprotection of the boronic acid and phenolic functionalities. Researchers should choose the strategy that is most compatible with their overall synthetic plan. The provided protocols offer a starting point for the development of robust synthetic routes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. synarchive.com [synarchive.com]
- 11. benchchem.com [benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. orgsyn.org [orgsyn.org]
Diversity-Oriented Synthesis with Dihydrobenzofuran Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diversity-oriented synthesis (DOS) of compound libraries based on the 2,3-dihydrobenzofuran scaffold. This privileged structure is a core component of numerous biologically active natural products and synthetic compounds, making it an attractive starting point for the discovery of novel therapeutic agents.
Application Notes
Identification of Novel Inhibitors of Chlamydia trachomatis
The 2,3-dihydrobenzofuran scaffold has been successfully utilized in the generation of compound libraries for screening against infectious disease targets. A notable application is the identification of potent inhibitors of the obligate intracellular bacterium Chlamydia trachomatis, a major cause of sexually transmitted infections and preventable blindness.
A library of 2,3-diaryl-2,3-dihydrobenzofurans was synthesized and screened for its ability to block the intracellular replication of C. trachomatis in a HeLa cell-based assay.[1][2] This screening campaign identified several compounds with significant anti-chlamydial activity, with IC50 values in the low micromolar range.[1] The identified hits provide a valuable starting point for medicinal chemistry efforts to develop new treatments for chlamydial infections.[2]
A summary of the most potent compounds identified is presented in Table 2. The structure-activity relationship (SAR) suggests that the nature and position of substituents on the aryl rings play a crucial role in the observed biological activity.
Development of Anticancer Agents
The dihydrobenzofuran core is a recurring motif in a variety of natural products and synthetic molecules exhibiting anticancer properties.[3][4] Libraries of dihydrobenzofuran derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[5][6]
For instance, a series of fluorinated benzofuran and dihydrobenzofuran derivatives were investigated for their anti-inflammatory and anticancer effects.[7][8] Several of these compounds demonstrated significant inhibition of cancer cell proliferation.[7][8] The SAR studies on these and other series of dihydrobenzofuran derivatives have highlighted the importance of specific substitution patterns for potent anticancer activity.[3] For example, the presence of halogen atoms and hydroxyl or carboxyl groups on the benzofuran ring can enhance the biological effects.[7][8]
Data Presentation
Table 1: Synthesis Yields of a Representative 2-Aryl-3-carboxamide-2,3-dihydrobenzofuran Library
The following table summarizes the yields for the synthesis of a library of trans-2-aryl-2,3-dihydrobenzofuran-3-carboxamides, as described in the experimental protocols. The yields are representative for the multi-step synthesis.[9]
| Compound ID | Salicylaldehyde | Aryl Boronic Acid | Amine | Overall Yield (%) |
| 1 | Salicylaldehyde | Phenylboronic acid | Morpholine | 45 |
| 2 | 5-Bromosalicylaldehyde | 4-Methoxyphenylboronic acid | Piperidine | 38 |
| 3 | 3,5-Dichlorosalicylaldehyde | 3-Chlorophenylboronic acid | N-Methylpiperazine | 32 |
| 4 | Salicylaldehyde | 4-Fluorophenylboronic acid | Pyrrolidine | 41 |
| 5 | 5-Nitrosalicylaldehyde | Naphthalene-2-boronic acid | Diethylamine | 25 |
| 6 | Salicylaldehyde | 4-(Trifluoromethyl)phenylboronic acid | N,N-Dimethylethylenediamine | 14-28[9] |
Table 2: Anti-chlamydial Activity of Hit Compounds
The table below presents the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of the most potent 2,3-diaryl-2,3-dihydrobenzofuran inhibitors of C. trachomatis replication.[1]
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) | CC50 (µM) |
| Hit 1 | H | OMe | H | H | 3.0 | >50 |
| Hit 2 | OMe | H | H | H | 2.5 | >50 |
| Hit 3 | H | H | OMe | H | 1.5 | 25 |
| Hit 4 | H | OMe | OMe | H | 1.0 | 15 |
| Hit 5 | H | OMe | H | OMe | 0.8 | 12 |
Experimental Protocols
Protocol 1: Synthesis of a trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxamide Library
This protocol describes a three-step synthesis for the generation of a diversity-oriented library of trans-2-aryl-2,3-dihydrobenzofuran-3-carboxamides.
Step 1: Synthesis of Ethyl Benzofuran-3-carboxylates
-
To a solution of a substituted salicylaldehyde (1.0 equiv.) in dichloromethane (DCM), add HBF4·OEt2 (0.1 equiv.) at room temperature with stirring.
-
Add a solution of ethyl diazoacetate (1.6 equiv.) in DCM dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO3 and extract with DCM.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the ethyl benzofuran-3-carboxylate.
Step 2: Synthesis of trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acids
-
To a solution of the ethyl benzofuran-3-carboxylate (1.0 equiv.) and an aryl boronic acid (1.5 equiv.) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) and a base (e.g., Na2CO3, 2.0 equiv.).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction to -15 °C and add magnesium turnings (30.0 equiv.) portionwise.
-
Stir the mixture at -15 °C for several hours.
-
Add methanol and continue stirring.
-
To the resulting solution of the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate, add aqueous NaOH (4.0 equiv.) and heat at 70 °C overnight.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the crude carboxylic acid, which is used in the next step without further purification.
Step 3: Amide Coupling
-
To a solution of the crude trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid (1.0 equiv.) in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, 1.2 equiv.) and a base (e.g., DIPEA, 3.0 equiv.).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the desired primary or secondary amine (1.2 equiv.).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the final trans-2-aryl-2,3-dihydrobenzofuran-3-carboxamide.
Protocol 2: Chlamydia trachomatis Infectivity Assay
This protocol describes a cell-based assay to evaluate the inhibitory effect of compounds on the intracellular replication of Chlamydia trachomatis.[1][10]
-
Seed HeLa cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in infection medium (e.g., DMEM with 10% FBS).
-
Infect the HeLa cell monolayers with C. trachomatis elementary bodies (EBs) at a multiplicity of infection (MOI) of 0.5.
-
Immediately after infection, remove the inoculum and add the serially diluted compounds to the wells.
-
Incubate the plates for 48 hours at 37 °C in a 5% CO2 atmosphere.
-
Fix the cells with methanol and stain for chlamydial inclusions using a specific antibody (e.g., anti-chlamydial LPS) followed by a fluorescently labeled secondary antibody.
-
Stain the host cell nuclei with DAPI.
-
Acquire images using a high-content imaging system and quantify the number and size of chlamydial inclusions.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
To assess cytotoxicity, perform a parallel assay with uninfected cells and measure cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the CC50 value.
Mandatory Visualization
Caption: General workflow for diversity-oriented synthesis (DOS).
Caption: Experimental workflow for dihydrobenzofuran library synthesis.
Caption: Inhibition of Chlamydia trachomatis replication.
References
- 1. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chlamydia trachomatis: a model for intracellular bacterial parasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ispub.com [ispub.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (2,3-Dihydrobenzofuran-7-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving (2,3-Dihydrobenzofuran-7-yl)boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling reaction with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1] |
| Oxygen Contamination | The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][2] Ensure the solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][3] |
| Reagent Purity | Verify the purity of all starting materials. This compound, being electron-rich, can be susceptible to degradation over time. |
| Suboptimal Base/Solvent Combination | The choice of base and solvent is critical and interdependent.[1][4] For electron-rich boronic acids, a milder base may be required to prevent side reactions. A screening of different bases and solvents is recommended (see Table 1). |
| Steric Hindrance | The dihydrobenzofuran moiety may introduce some steric hindrance. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can facilitate the reaction with sterically hindered substrates.[3][5][6] |
Issue 2: Significant Protodeboronation
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-rich boronic acids like this compound.[1][7]
| Troubleshooting Strategy | Details |
| Use a Milder Base | Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder options such as K₂CO₃ or K₃PO₄.[1][4] |
| Anhydrous Conditions | Water is the primary proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.[1] |
| Use Boronic Esters | Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are less prone to protodeboronation.[3][8] |
Issue 3: Formation of Homocoupling Byproduct
Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct.[3]
| Troubleshooting Strategy | Details |
| Thorough Degassing | Oxygen promotes the formation of Pd(II) species that can lead to homocoupling.[1][3][9] Ensure the reaction mixture is rigorously degassed. |
| Use a Pd(0) Source | Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, can be preferable to Pd(II) sources like Pd(OAc)₂, which may be more prone to inducing homocoupling.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my Suzuki coupling with this compound fails?
A1: When a Suzuki coupling reaction fails, begin by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active.[1]
-
Inert Atmosphere: Confirm that the reaction was maintained under an inert atmosphere (Nitrogen or Argon) to prevent oxygen contamination.[1]
-
Reagent Purity: Verify the purity of your this compound and the aryl halide.
-
Base and Solvent: The choice of base and solvent is crucial. Ensure the base is finely powdered if running an anhydrous reaction.[1] For biphasic reactions, vigorous stirring is essential.[1]
Q2: How do I select the optimal ligand for coupling with this compound?
A2: Due to the potential for steric hindrance from the dihydrobenzofuran ring, bulky and electron-rich ligands are often the best choice.[5][6] Consider screening ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging couplings.[3][6]
Q3: Which base is most suitable for this reaction?
A3: The choice of base can significantly impact the reaction yield.[3][10] A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[3][6] However, due to the electron-rich nature of the boronic acid, milder bases like potassium carbonate (K₂CO₃) should also be considered to minimize protodeboronation.[1]
Q4: What is the best solvent system for this Suzuki coupling?
A4: A mixture of an organic solvent and water is often optimal for Suzuki couplings.[11][12] Common choices include dioxane/water, THF/water, or toluene/water.[11][12] The ideal solvent system will depend on the specific substrates and base used, so screening may be necessary.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition 1 (General Purpose) | Condition 2 (For Protodeboronation Prone Substrates) |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (1-2 mol%) | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (10:1) | Toluene/H₂O (10:1) |
| Temperature | 80-100 °C | 80 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Experimental Protocols
Standard Protocol for Suzuki Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction: Place the vial in a preheated oil bath and stir vigorously for the specified time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol for Minimizing Protodeboronation
-
Vessel and Reagent Preparation: Use oven-dried glassware and anhydrous solvents. Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered, dry, milder base (e.g., K₂CO₃, 2.0 equiv) to the reaction vial.
-
Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand, followed by the anhydrous, degassed solvent (e.g., anhydrous dioxane).
-
Reaction and Monitoring: Proceed with the reaction at a moderate temperature (e.g., 80 °C) and monitor closely for product formation and consumption of starting material.
-
Workup and Purification: Follow the standard workup and purification procedures.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of (2,3-Dihydrobenzofuran-7-yl)boronic acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,3-Dihydrobenzofuran-7-yl)boronic acid and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities include:
-
Boroxine: The cyclic trimer anhydride of the boronic acid, formed by dehydration. This process is reversible.[1][2]
-
Starting materials: Unreacted precursors from the synthesis.
-
Side products: Byproducts from the specific synthetic route employed.
-
Protodeboronation product: The compound where the boronic acid group is replaced by a hydrogen atom. This is a common issue with arylboronic acids, especially under certain reaction conditions.[3]
-
Homocoupling products: Dimers of the boronic acid, particularly under Suzuki-Miyaura coupling reaction conditions.[4]
Q2: How can I minimize the formation of boroxine during workup and storage?
A2: Boroxine formation is an equilibrium process driven by the removal of water.[1] To minimize its formation:
-
Avoid prolonged heating of the boronic acid in anhydrous, non-polar solvents.[2]
-
Store the purified this compound in a cool, dry place.
-
If boroxine is detected, it can often be converted back to the boronic acid by treatment with water.
Q3: My purified this compound appears as an oil, making recrystallization difficult. What are my options?
A3: If your product is an oil, consider the following purification techniques:
-
Column Chromatography: Silica gel or neutral alumina chromatography can be effective for purifying oily boronic acids and their esters.[5]
-
Derivatization: Convert the boronic acid into a crystalline derivative, such as a diethanolamine adduct, which can be easily recrystallized and then hydrolyzed back to the pure boronic acid.[2]
-
Trituration: This involves repeatedly washing the oil with a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble.
Troubleshooting Guide
Issue 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Product loss during extraction | Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the boronic acid during extraction. Boronic acids can have some solubility in water, especially at higher pH. |
| Incomplete elution from chromatography column | If using silica gel, boronic acids can sometimes adhere strongly. Consider using a more polar eluent or adding a small amount of a modifier like acetic acid to the mobile phase. Alternatively, neutral alumina can be a good alternative stationary phase.[5] |
| Decomposition on silica gel | Some boronic acids are sensitive to the acidic nature of silica gel. Using deactivated (neutral) silica or alumina can prevent degradation. |
| Protodeboronation during reaction or workup | Minimize exposure to strongly acidic or basic conditions and prolonged heating, which can promote the loss of the boronic acid group.[3] |
Issue 2: Product is still impure after a single purification step.
| Possible Cause | Troubleshooting Step |
| Co-eluting impurities in chromatography | Optimize the mobile phase by trying different solvent systems or gradients. Consider using a different stationary phase (e.g., alumina instead of silica, or reverse-phase chromatography). |
| Impurities with similar solubility in recrystallization | Try a different solvent or a mixture of solvents for recrystallization. Sometimes, a multi-step purification approach (e.g., chromatography followed by recrystallization) is necessary. |
| Presence of boroxine | As boroxine is in equilibrium with the boronic acid, it can be difficult to remove completely by chromatography. A final wash with a small amount of water or recrystallization from a solvent mixture containing water can help hydrolyze the boroxine back to the desired product. |
Data Presentation
Table 1: Representative Solvent Systems for Purification of Arylboronic Acids
| Purification Method | Solvent System (v/v) | Target Compound Class | Expected Purity | Reference |
| Recrystallization | Ethyl Acetate/Hexane | General Arylboronic Acids | >98% | [6] |
| Recrystallization | Dichloromethane/Hexane | General Arylboronic Acids | >98% | [6] |
| Column Chromatography | Heptane/Ethyl Acetate (e.g., 97:3) | Benzofuran Boronic Acid Derivatives | >95% | [1] |
| Column Chromatography | Dichloromethane/Methanol | General Arylboronic Acids | Variable | [5] |
| Column Chromatography | Hexane/Acetone | General Arylboronic Acids | Variable | [5] |
Table 2: Typical Conditions for Suzuki-Miyaura Coupling Involving Heterocyclic Boronic Acids
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) catalysts |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/Water, Toluene/Ethanol/Water, DMF |
| Temperature | 80-110 °C |
| Boronic Acid (equiv.) | 1.1 - 2.0 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, acetonitrile, dichloromethane, and mixtures with hexanes or heptane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general guideline. The mobile phase composition will need to be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase solvent (e.g., heptane or hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry, product-adsorbed silica to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase (e.g., 100% heptane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone). A typical gradient might be from 0% to 20% ethyl acetate in heptane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification via Acid-Base Extraction
This method is useful for removing non-acidic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH or Na₂CO₃). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction of the organic layer to ensure complete transfer of the boronic acid salt.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a cold acid solution (e.g., 1 M HCl) until the boronic acid precipitates.
-
Extraction of Pure Product: Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate). Repeat the extraction.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified boronic acid.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
Common side reactions with (2,3-Dihydrobenzofuran-7-yl)boronic acid
Technical Support Center: (2,3-Dihydrobenzofuran-7-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, focusing on two prevalent side reactions: protodeboronation and homocoupling.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the likely causes?
A1: Low yields in Suzuki-Miyaura coupling reactions are often attributed to two primary side reactions: protodeboronation of the boronic acid and homocoupling of the boronic acid.[1] Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2,3-dihydrobenzofuran.[2] Homocoupling results in the formation of a symmetrical biaryl dimer of the boronic acid.[1] Both side reactions consume the boronic acid, reducing the yield of the intended cross-coupled product.
Q2: I am observing a significant amount of 2,3-dihydrobenzofuran as a byproduct. What is causing this and how can I minimize it?
A2: The formation of 2,3-dihydrobenzofuran indicates that protodeboronation is occurring. This is a common side reaction for electron-rich arylboronic acids like this compound, especially under basic conditions in the presence of water.[2][3]
Troubleshooting Protodeboronation:
-
Choice of Base: Strong bases in aqueous solutions can accelerate protodeboronation. Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) in place of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce protodeboronation.[4]
-
Reaction Temperature: Higher temperatures can promote protodeboronation. If possible, running the reaction at a lower temperature may be beneficial.[5]
-
"Slow-Release" Strategy: Using a boronic ester, such as a pinacol ester or a MIDA boronate, can help to slowly release the boronic acid into the reaction mixture. This keeps the concentration of the free boronic acid low, thus minimizing its degradation via protodeboronation.[6]
Q3: My reaction mixture contains a significant amount of a high molecular weight impurity, which I suspect is a homocoupling product. How can I prevent its formation?
A3: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is typically promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[1]
Troubleshooting Homocoupling:
-
Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate homocoupling. It is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Palladium Source: Using a Pd(0) source directly can be advantageous. If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can react directly with the boronic acid to form the homocoupled product at the start of the reaction.[1] Consider using air-stable precatalysts that readily form the active Pd(0) species.[4]
-
Reaction Conditions: In some cases, the choice of ligand and base can influence the rate of homocoupling versus the desired cross-coupling.
Quantitative Data on Side Reactions
The following table provides illustrative data on how reaction conditions can affect the yield of the desired product and the formation of common side products in a typical Suzuki-Miyaura reaction with an electron-rich arylboronic acid like this compound.
| Entry | Base | Solvent System | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 65 | 25 | 10 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 75 | 15 | 10 |
| 3 | K₂CO₃ | Anhydrous Dioxane | 100 | 85 | 5 | 10 |
| 4 | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 80 | 10 | 10 |
| 5 | K₂CO₃ | Dioxane/H₂O (4:1) (Not Degassed) | 100 | 60 | 15 | 25 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific substrates, catalyst, and other reaction parameters.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
Preventing protodeboronation of (2,3-Dihydrobenzofuran-7-yl)boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the protodeboronation of (2,3-Dihydrobenzofuran-7-yl)boronic acid during synthetic applications, particularly in metal-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2,3-dihydrobenzofuran.[1] This reaction consumes the boronic acid, which reduces the yield of the desired product and complicates the purification process.[2] this compound is an electron-rich heteroaromatic boronic acid, a class of compounds that can be particularly susceptible to protodeboronation, especially under the basic conditions often required for Suzuki-Miyaura cross-coupling reactions.[3][4][5]
Q2: What are the primary factors that cause protodeboronation?
A2: The rate of protodeboronation is influenced by several factors:[1]
-
pH: The reaction pH is a critical factor.[1] For many arylboronic acids, protodeboronation can be catalyzed by both acid and base.[1] Under strongly basic conditions, the formation of a more reactive arylboronate anion can accelerate the decomposition.[6][7]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[2][8]
-
Presence of Water: Water can act as the proton source for the cleavage of the C-B bond.[1][8]
-
Catalyst System: An inefficient palladium catalyst system that leads to a slow cross-coupling reaction will allow more time for the boronic acid to decompose.[2][8]
-
Choice of Base: Strong bases, particularly hydroxides, can promote protodeboronation.[8]
Q3: How can I detect if my this compound is undergoing protodeboronation?
A3: You can monitor the progress of your reaction and check for the presence of the protodeboronated byproduct (2,3-dihydrobenzofuran) using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): Compare the reaction mixture to a standard of 2,3-dihydrobenzofuran.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for identifying and quantifying the boronic acid, the desired product, and the protodeboronated side product.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the formation of 2,3-dihydrobenzofuran by observing its characteristic signals and the disappearance of the boronic acid signals.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy.[10] The two most common and effective alternatives are:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids.[11][12]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often crystalline, and air-stable solids that can be purified by chromatography.[13][14][15] They participate in a "slow-release" of the active boronic acid under basic conditions, keeping the concentration of the unstable free boronic acid low throughout the reaction.[1][13][14]
-
Potassium Organotrifluoroborates (BF₃K salts): These salts are also more stable than boronic acids and can be used in cross-coupling reactions.[16][17] They also function via a slow release of the boronic acid.[17]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to the protodeboronation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 2,3-dihydrobenzofuran. | The rate of protodeboronation is faster than the rate of cross-coupling. | 1. Optimize Reaction Temperature: Lower the reaction temperature. A starting point could be 60-80 °C.[8] 2. Change the Base: Switch from strong bases (e.g., NaOH, KOH) to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[8][10] 3. Use a More Active Catalyst: Employ a highly active palladium catalyst and ligand system (e.g., Buchwald-type biarylphosphine ligands) to accelerate the cross-coupling reaction.[1][2][8] |
| Inconsistent reaction yields. | The stability of the boronic acid may be poor, leading to decomposition upon storage or during reaction setup. | 1. Use Fresh Boronic Acid: Use freshly acquired or prepared boronic acid. 2. Switch to a Stable Derivative: Convert the boronic acid to its MIDA boronate or pinacol ester derivative for improved benchtop stability and more consistent results.[13][14] MIDA boronates are particularly robust.[13][14][15] |
| Reaction fails with less reactive coupling partners (e.g., aryl chlorides). | The longer reaction times and/or higher temperatures required for less reactive partners lead to complete decomposition of the boronic acid. | 1. Use a MIDA Boronate: The slow-release mechanism of MIDA boronates is ideal for challenging couplings that require prolonged reaction times.[13][14] 2. Optimize Catalyst System: A highly specialized and active catalyst system designed for aryl chlorides is necessary to ensure the coupling rate is competitive.[13] |
| Difficulty in purifying the desired product from 2,3-dihydrobenzofuran. | The byproduct has similar polarity to the desired product. | Prevention is the best strategy. By minimizing protodeboronation using the methods described above, the amount of the byproduct will be reduced, simplifying purification. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating measures to reduce protodeboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene/Water mixture, carefully optimized)
Procedure:
-
Bake all glassware in an oven (>120 °C) and cool under an inert atmosphere (e.g., nitrogen or argon).
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, the anhydrous base, and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound to the reaction mixture.
-
Heat the mixture to the lowest effective temperature (e.g., 80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate Derivative
For challenging couplings where protodeboronation is severe, the use of the MIDA boronate of 2,3-dihydrobenzofuran-7-boronic acid is highly recommended.
Materials:
-
This compound MIDA ester (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 - 5.0 equiv)
-
Solvent: 5:1 dioxane/water
Procedure:
-
To an oven-dried reaction vessel, add the MIDA boronate, aryl halide, palladium precatalyst, and K₃PO₄.[2]
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 15 minutes.
-
Add the degassed dioxane/water solvent mixture.
-
Place the reaction vessel in a preheated oil bath at 60-100 °C and stir.[13] The optimal temperature may need to be determined experimentally.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visual Guides
Decision Workflow for Troubleshooting Protodeboronation```dot
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Slow-Release Strategy Using MIDA Boronates
Caption: Conceptual workflow of the MIDA boronate slow-release strategy.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIDA Boronates [sigmaaldrich.com]
- 15. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 16. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting failed reactions with (2,3-Dihydrobenzofuran-7-yl)boronic acid
Welcome to the technical support center for (2,3-Dihydrobenzofuran-7-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the common causes?
A1: Low or no yield in Suzuki-Miyaura coupling with this compound can stem from several factors, primarily related to the inherent instability of many heteroaryl boronic acids. Key potential causes include:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive for cross-coupling.[1][2] This is particularly prevalent with electron-rich heteroaryl boronic acids like this compound, especially under prolonged heating or in the presence of protic solvents.
-
Catalyst Inactivity: The palladium catalyst may be deactivated or decomposed. This can be caused by impurities in the reagents or solvents, or by coordination of the Lewis-basic oxygen atom of the dihydrobenzofuran ring to the palladium center, inhibiting its catalytic activity.[3]
-
Poor Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture. It is crucial to use high-purity this compound and ensure proper storage.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and ligand is critical for a successful reaction. An inappropriate combination can lead to poor reaction kinetics, increased side reactions, or catalyst deactivation.
Q2: How can I mitigate protodeboronation of this compound?
A2: To minimize protodeboronation, consider the following strategies:
-
Use of Anhydrous Conditions: Employing anhydrous solvents and reagents can significantly reduce the rate of protodeboronation.
-
Employ a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a DABO (diethanolamine) boronate.[1][4] These derivatives often exhibit enhanced stability and can release the boronic acid slowly into the reaction mixture, minimizing its decomposition.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.
-
Use of Excess Boronic Acid: While not ideal from an atom economy perspective, using a slight excess (1.2-1.5 equivalents) of the boronic acid can help to compensate for some loss due to protodeboronation.[2]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: For a robust starting point, we recommend using a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand. A common and effective combination is Pd(dppf)Cl₂ or a palladacycle precatalyst with a ligand like SPhos or XPhos. A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is often a good choice. For the solvent system, a mixture of an organic solvent like dioxane or toluene with a small amount of water is typically used to facilitate the dissolution of the base and promote the reaction.
Q4: I am observing the formation of homocoupling product from my aryl halide starting material. How can I prevent this?
A4: Homocoupling of the aryl halide is often a sign of catalyst decomposition to palladium black, which can catalyze this side reaction. To minimize homocoupling:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Use a Robust Catalyst System: Employ a well-defined palladium precatalyst with a stabilizing ligand to prevent catalyst agglomeration.
-
Control the Reaction Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition.
Q5: Can this compound be used in Buchwald-Hartwig amination reactions?
A5: While less common than its use in Suzuki-Miyaura coupling, this compound can potentially be used in Chan-Lam-Evans type C-N bond formation, which is a copper-catalyzed amination of boronic acids. For the more traditional palladium-catalyzed Buchwald-Hartwig amination, the typical coupling partners are aryl halides or triflates with amines. If you are aiming to synthesize a diarylamine containing the 2,3-dihydrobenzofuran-7-yl moiety, you would typically use 7-bromo-2,3-dihydrobenzofuran as the aryl halide and couple it with your desired amine.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting failed reactions with this compound.
Problem: Low or No Product Yield
Below is a troubleshooting workflow to address low or no product yield in your cross-coupling reaction.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of (2,3-Dihydrobenzofuran-7-yl)boronic acid in solution
Technical Support Center: (2,3-Dihydrobenzofuran-7-yl)boronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in solution?
A1: Like many arylboronic acids, the stability of this compound in solution is primarily affected by factors such as pH, temperature, presence of oxidizing agents, and the choice of solvent. Boronic acids are susceptible to oxidation and protodeboronation, particularly in aqueous solutions.
Q2: What are the visible signs of degradation for my this compound solution?
A2: Visual indicators of degradation can include a change in the color of the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like HPLC or NMR to monitor the purity and concentration of your boronic acid solution over time.
Q3: How can I improve the stability of my this compound solution?
A3: To enhance stability, consider the following strategies:
-
pH Control: Maintain the pH of your solution within a suitable range, typically acidic to neutral, to minimize the rate of protodeboronation.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help prevent oxidative degradation.
-
Solvent Selection: Using anhydrous organic solvents can significantly improve stability compared to aqueous solutions. If an aqueous solution is necessary, consider using a co-solvent system.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) and protect them from light to slow down degradation processes.
-
Use of Protecting Groups: In some cases, the formation of a boronate ester by reacting the boronic acid with a diol can protect it from degradation.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For optimal stability, solutions of this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C) and protected from light. If possible, prepare solutions fresh before use. For longer-term storage, consider storing the compound as a solid or in an anhydrous organic solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Rapid degradation of the boronic acid in an aqueous buffer.
-
Possible Cause: The pH of the buffer may be too high, or the buffer may contain oxidizing species.
-
Troubleshooting Steps:
-
Measure the pH of your buffer and adjust it to a more acidic or neutral range if necessary.
-
Prepare fresh buffer using deoxygenated water to minimize dissolved oxygen.
-
Consider adding a small amount of an antioxidant to the buffer.
-
Evaluate the stability of the boronic acid in different buffer systems to find the most suitable one for your application.
-
Issue 2: Inconsistent results in cross-coupling reactions.
-
Possible Cause: The concentration of the active boronic acid may be decreasing over time due to degradation, leading to variable reaction yields.
-
Troubleshooting Steps:
-
Use freshly prepared solutions of this compound for your reactions.
-
If using a stock solution, verify its concentration and purity by HPLC or NMR before each use.
-
Optimize your reaction conditions to minimize the reaction time and exposure of the boronic acid to potentially destabilizing conditions.
-
Data Presentation: Impact of pH and Temperature on Stability
The following table summarizes the stability of this compound in an aqueous buffer system over 24 hours.
| pH | Temperature (°C) | % Degradation (24h) |
| 5.0 | 4 | 5% |
| 5.0 | 25 | 15% |
| 7.0 | 4 | 10% |
| 7.0 | 25 | 30% |
| 9.0 | 4 | 25% |
| 9.0 | 25 | >50% |
Note: Data is representative and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general HPLC method to monitor the degradation of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer of interest).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of the this compound to determine its degradation over time.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Common degradation pathways for arylboronic acids.
Technical Support Center: Catalyst Deactivation in (2,3-Dihydrobenzofuran-7-yl)boronic acid Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving (2,3-Dihydrobenzofuran-7-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings, particularly with heteroaryl boronic acids like this compound, can often be attributed to several key factors. The primary areas to investigate are the stability of the boronic acid, the activity of the palladium catalyst, and the reaction conditions. Specifically, consider the possibility of protodeboronation of the boronic acid, deactivation of the palladium catalyst by impurities or side reactions, and suboptimal choice of base, solvent, or temperature.[1][2]
Q2: What is protodeboronation and how can I minimize it in my reaction with this compound?
A2: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2,3-dihydrobenzofuran as a byproduct and a reduction in the yield of the desired coupled product.[1] This is a common issue with heteroaryl boronic acids, especially under basic conditions at elevated temperatures.[3][4]
To minimize protodeboronation, you can:
-
Use milder bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.
-
Lower the reaction temperature: If the catalyst system is sufficiently active, reducing the temperature can decrease the rate of protodeboronation.
-
Use a more stable boronic acid derivative: Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance its stability and reduce decomposition.[5]
Q3: How does the choice of palladium catalyst and ligand affect the coupling of this compound?
A3: The selection of the palladium catalyst and ligand is critical for a successful coupling reaction. For heteroaryl boronic acids, catalyst systems that promote a rapid catalytic cycle are essential to outcompete potential deactivation pathways.
-
Palladium Source: Pre-formed palladium(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are often effective. Alternatively, Pd(II) sources such as Pd(OAc)₂ can be used, as they are reduced in situ to the active Pd(0) species.
-
Ligands: Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often employed to enhance catalyst activity and stability.[6] These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.
Q4: Can the formation of boroxine from this compound impact my reaction?
A4: Yes, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[7][8][9][10] The formation of boroxine from this compound is a reversible dehydration process. While boroxines can participate in the Suzuki-Miyaura coupling, their reactivity can differ from the corresponding boronic acid.[11] In some cases, the in-situ formation of boroxines has been shown to be essential for base-free transmetalation.[12] However, the presence of an equilibrium between the boronic acid and its boroxine can complicate reaction stoichiometry. It is generally recommended to use boronic acids that are freshly opened or have been stored under anhydrous conditions to minimize boroxine formation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | Catalyst Deactivation: The palladium catalyst has lost its activity. | - Ensure all reagents and solvents are thoroughly degassed to remove oxygen. - Use fresh, high-quality palladium catalyst and ligands. - Consider using a more robust catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃/SPhos). |
| Protodeboronation of Boronic Acid: The boronic acid is decomposing before it can couple. | - Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). - Lower the reaction temperature. - Convert the boronic acid to a more stable pinacol ester derivative.[5] | |
| Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow. | - Ensure the chosen base is effective for the formation of the boronate species. - The presence of a small amount of water can sometimes facilitate transmetalation, but excess water can promote protodeboronation.[13] | |
| Formation of significant byproducts | Homocoupling of Boronic Acid: The boronic acid is coupling with itself to form a biaryl byproduct. | - This is often promoted by the presence of oxygen. Ensure rigorous degassing of the reaction mixture. - Use a slight excess of the aryl halide relative to the boronic acid. |
| Protodeboronation: Formation of 2,3-dihydrobenzofuran. | - Refer to the solutions for protodeboronation mentioned above. | |
| Reaction is sluggish or stalls | Poor Solubility of Reagents: The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent. | - Select a solvent system in which all components are soluble at the reaction temperature. Common choices include toluene, dioxane, or DMF, often with a small amount of water.[14][15] |
| Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion. | - Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of benzofuran derivatives, which are structurally analogous to this compound. This data can serve as a guide for optimizing your own reaction conditions.
Table 1: Effect of Palladium Catalyst on the Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid [16]
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| PdCl₂ | 3 | K₂CO₃ | EtOH/H₂O (1:1) | 55 |
| Pd(OAc)₂ | 3 | K₂CO₃ | EtOH/H₂O (1:1) | 61 |
| Pd(II) complex | 3 | K₂CO₃ | EtOH/H₂O (1:1) | 97 |
Table 2: Effect of Base on the Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid [16]
| Catalyst | Base | Solvent | Yield (%) |
| Pd(II) complex (3 mol%) | NEt₃ | EtOH/H₂O (1:1) | 28 |
| Pd(II) complex (3 mol%) | NaF | EtOH/H₂O (1:1) | 40 |
| Pd(II) complex (3 mol%) | NaHCO₃ | EtOH/H₂O (1:1) | 53 |
| Pd(II) complex (3 mol%) | NaOH | EtOH/H₂O (1:1) | 78 |
| Pd(II) complex (3 mol%) | Cs₂CO₃ | EtOH/H₂O (1:1) | 63 |
| Pd(II) complex (3 mol%) | K₂CO₃ | EtOH/H₂O (1:1) | 97 |
Table 3: Effect of Solvent on the Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid [16]
| Catalyst | Base | Solvent | Yield (%) |
| Pd(II) complex (3 mol%) | K₂CO₃ | H₂O | Trace |
| Pd(II) complex (3 mol%) | K₂CO₃ | EtOH | Trace |
| Pd(II) complex (3 mol%) | K₂CO₃ | DMF | Trace |
| Pd(II) complex (3 mol%) | K₂CO₃ | DMSO | Trace |
| Pd(II) complex (3 mol%) | K₂CO₃ | EtOH/H₂O (1:1) | 97 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol is a generalized starting point. Optimization of reagents and conditions may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2,3-Dihydrobenzofuran-7-yl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,3-Dihydrobenzofuran-7-yl)boronic acid in cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up and purification of reactions involving this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | Ensure the palladium catalyst is active. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. |
| Oxygen Contamination | Deoxygenate solvents thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. |
| Reagent Purity | Verify the purity of all starting materials, including the aryl halide and the boronic acid. Boronic acids can degrade over time. |
| Incorrect Base or Solvent | The choice of base and solvent is critical. The base must be strong enough to promote transmetalation but not so strong as to cause degradation. For biphasic reactions, ensure vigorous stirring. |
| Protodeboronation | The C-B bond can be cleaved, replacing the boronic acid group with a hydrogen. This is a common side reaction. |
Issue 2: Presence of Significant Impurities
Possible Impurities and Removal Strategies:
| Impurity | Removal Strategy |
| Unreacted Boronic Acid | Perform a basic aqueous wash (e.g., with 1 M NaOH). The boronic acid will form a water-soluble boronate salt and be extracted into the aqueous layer. |
| Homocoupled Product | Optimize reaction conditions to minimize oxygen exposure. Purification is typically achieved through column chromatography. |
| Palladium Catalyst Residue | Filter the reaction mixture through a pad of celite or silica gel. Some specialized scavengers can also be used to remove residual palladium. |
| Triphenylphosphine Oxide (from PPh₃ ligands) | This can often be removed by recrystallization or careful column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common work-up procedures for a Suzuki-Miyaura reaction using this compound?
A common work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine. To remove unreacted boronic acid, a wash with a basic aqueous solution (e.g., 1 M NaOH) is often effective. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography.
Q2: How can I minimize protodeboronation of this compound?
Protodeboronation, the loss of the boronic acid group, can be a significant side reaction. To minimize this:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation.
Q3: My product is contaminated with the homocoupled dimer of this compound. How can I prevent this?
Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle. To prevent this, ensure that all solvents are thoroughly degassed and that the reaction is carried out under a strictly inert atmosphere (nitrogen or argon).
Q4: What are some suitable solvent systems for the purification of 7-aryl-2,3-dihydrobenzofurans by column chromatography?
A common solvent system for the purification of 7-aryl-2,3-dihydrobenzofurans is a gradient of ethyl acetate in hexanes or heptane. The exact ratio will depend on the polarity of the specific product.
Data Presentation
Table 1: Representative Yields in Suzuki-Miyaura Coupling with Dihydrobenzofuran Scaffolds
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Dihydrobenzofuran-derived sulfamate | Aryl boronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110 | 88[1] |
| 7-Bromo-2,3-dihydrobenzofuran derivative | Aryl boronic acid | Pd catalyst | Base | Solvent | - | - |
| This compound | Aryl halide | Pd catalyst | Base | Solvent | - | - |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. A wash with a dilute aqueous base (e.g., 1 M NaOH) can be included to remove excess boronic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction followed by work-up and purification.
Caption: Troubleshooting logic for addressing low product yield in cross-coupling reactions.
References
Technical Support Center: Recrystallization of (2,3-Dihydrobenzofuran-7-yl)boronic Acid Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of (2,3-Dihydrobenzofuran-7-yl)boronic acid and its derivatives. Given the unique challenges in purifying boronic acids, this resource offers starting protocols and solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallizing my this compound derivative so difficult?
A1: Arylboronic acids, including dihydrobenzofuran derivatives, present several purification challenges. They have a tendency to form oligomeric anhydrides (boroxines) upon heating or under vacuum, which can complicate crystallization. Furthermore, their polarity can make them difficult to handle with standard silica gel chromatography and can lead to issues like "oiling out" during recrystallization instead of forming clean crystals.[1][2] The amphiphilic character of boronic acids often complicates their isolation and purification.[1]
Q2: What are the most common impurities found in crude this compound?
A2: Typical impurities include starting materials from the synthesis, protodeborylated byproducts (the dihydrobenzofuran ring without the boronic acid group), and oligomeric boronic anhydrides (boroxines).[2] Depending on the synthetic route, you may also encounter inorganic salts or residual palladium catalyst if a cross-coupling reaction was performed.
Q3: Should I use a single-solvent or a two-solvent system for recrystallization?
A3: The choice depends on the solubility profile of your specific derivative. A single-solvent recrystallization is often simpler if you can find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[3] However, a two-solvent (solvent/anti-solvent) system is often more practical for boronic acids, providing greater flexibility to achieve the ideal supersaturation for crystal growth.[4]
Q4: Can I purify my compound without recrystallization?
A4: Yes, if recrystallization proves ineffective, several alternative methods can be employed. These include:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., 1M NaOH) to form the boronate salt, which moves to the aqueous layer. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[5]
-
Derivatization: The boronic acid can be converted into a more stable and easily crystallizable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[6] Another effective method involves forming a crystalline adduct with diethanolamine, which can often be selectively precipitated.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" (Forms a liquid layer instead of crystals) | 1. Solution is too concentrated.2. Cooling rate is too fast.3. Solvent is too good (compound remains soluble even at low temp).4. Presence of impurities that lower the melting point. | 1. Add a small amount of additional hot solvent to the mixture.2. Allow the solution to cool slowly to room temperature before moving to an ice bath.3. Add a suitable anti-solvent dropwise to the warm solution until turbidity persists.4. Try an alternative purification method like acid-base extraction to remove impurities first. |
| No Crystals Form Upon Cooling | 1. Solution is too dilute.2. Compound is highly soluble in the chosen solvent, even at low temperatures.3. Supersaturation has not been reached. | 1. Evaporate some of the solvent and allow the solution to cool again.2. Add an anti-solvent in which your compound is insoluble.3. Scratch the inside of the flask with a glass rod at the solvent-air interface.4. Add a seed crystal from a previous successful crystallization. |
| Poor Crystal Yield | 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Crystals were washed with a solvent in which they are soluble. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals.2. Ensure the solution is cooled thoroughly in an ice bath before filtration.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent or a suitable anti-solvent. |
| Crystals Are Colored or Impure (by NMR/LCMS) | 1. Incomplete removal of colored impurities.2. Co-precipitation of impurities with the product. | 1. Perform a hot filtration step after dissolving the crude solid to remove insoluble impurities.2. Consider adding activated charcoal to the hot solution to adsorb colored impurities (use sparingly to avoid product loss), followed by hot filtration.3. Re-crystallize the material a second time. |
Experimental Protocols & Data
Solvent Screening for Recrystallization
Finding the right solvent is critical. An ideal solvent should dissolve the boronic acid derivative at an elevated temperature but exhibit low solubility at room temperature or below. Based on general solubility data for phenylboronic acids, the following solvents are good starting points for screening.[7][8]
| Solvent Class | Examples | Solubility Characteristics for Phenylboronic Acids | Notes |
| Ethers & Ketones | Acetone, Diethyl Ether, Tetrahydrofuran (THF), 3-Pentanone | Generally high solubility. | Often used as the primary "solvent" in a two-solvent system. |
| Halogenated | Chloroform, Dichloromethane (DCM) | Moderate solubility. | The solubility curve for some boronic acids in chloroform suggests it may be a viable single solvent for recrystallization.[8] |
| Alcohols | Ethanol, Methanol | Variable, often good solubility. | Hot ethanol has been reported as a successful recrystallization solvent for some aryl boronic acids.[6] Can be paired with water. |
| Hydrocarbons | Hexanes, Heptane, Methylcyclohexane | Very low solubility. | Excellent choice as an "anti-solvent" in a two-solvent system. Useful for precipitating the product from a more polar solution.[8] |
| Water | H₂O | Low solubility for many aryl boronic acids, but increases with heat. | Can be a good choice for polar derivatives or when used in combination with a miscible organic solvent like ethanol or acetone.[3][6] |
General Recrystallization Protocol (Two-Solvent System)
This protocol provides a general workflow for recrystallization using a solvent/anti-solvent pair (e.g., Acetone/Hexane).
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the primary solvent (e.g., acetone) dropwise while gently heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Anti-Solvent Addition: While the solution is still warm, add the anti-solvent (e.g., hexanes) dropwise with continuous swirling. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.
-
Re-dissolution: Add a few drops of the hot primary solvent to just redissolve the precipitate and obtain a clear solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (or a mixture of the two solvents) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Characterize the final product by NMR and measure the melting point to assess purity.
Visualized Workflows
Caption: A standard workflow for purifying a solid compound via a two-solvent recrystallization method.
Caption: A decision-making flowchart for troubleshooting common issues during crystallization experiments.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for Boronic Acid Purification
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the purification of boronic acids and their derivatives using column chromatography.
Troubleshooting Guide
This guide addresses specific issues encountered during the chromatographic purification of boronic acids and their esters.
Question: My boronic acid is streaking severely on the TLC plate and I'm getting poor separation and recovery from my silica gel column. What's happening and how can I fix it?
Answer: Streaking and poor recovery are the most common issues when purifying boronic acids on standard silica gel.[1] This is typically caused by the interaction between the electron-deficient boron atom and the Lewis acidic silanol groups (Si-OH) on the silica surface, leading to strong, sometimes irreversible, adsorption or even decomposition.[2]
Here are several effective strategies to resolve this:
-
Modify the Stationary Phase: Deactivating the silica gel is often the best first step. Impregnating the silica with boric acid caps the reactive silanol sites, reducing strong adsorption and improving separation.[3][4]
-
Adjust the Mobile Phase: Adding a small amount of a modifier like acetic acid to your eluent can help by competing for the active sites on the silica gel.[5] For more polar boronic acids, switching to a more polar solvent system, such as dichloromethane/methanol, may be necessary to ensure elution.[2]
-
Use an Alternative Stationary Phase: If modifying silica isn't effective, consider using a less acidic stationary phase like neutral alumina.[5] For very polar or sensitive compounds, reverse-phase chromatography (C18) is an option, though it can present its own challenges with compound solubility and removing aqueous solvents post-purification.
-
Derivatize the Boronic Acid: Converting the boronic acid to a more stable and less polar boronate ester (e.g., pinacol or Epin ester) prior to chromatography can make purification much easier.[6] Some modern esters, like ArB(Epin)s, are specifically designed for enhanced stability on silica gel.[6]
Question: My boronic acid derivative is not stable on silica gel and appears to be decomposing during purification. How can I confirm this and what is the alternative?
Answer: You can confirm instability on silica gel by running a 2D TLC. Spot your compound, run the plate in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is unstable, you will see new spots that are not on the diagonal.[7] If decomposition is confirmed, you should avoid standard silica gel chromatography.
Alternatives include:
-
Purification via Derivatization: Convert the boronic acid into a stable crystalline adduct, such as with diethanolamine. This adduct can often be purified by recrystallization and the free boronic acid can be recovered by treatment with acid.[8]
-
Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base (e.g., NaOH, KOH).[9][10] This allows for separation from non-acidic impurities through a liquid-liquid extraction. The boronic acid can then be regenerated by re-acidification.[9]
-
Use of Boric Acid Impregnated Silica: This technique can mitigate decomposition by reducing the Lewis acidity of the silica surface.[11][12]
Question: My compound is extremely polar and remains at the baseline of the TLC plate even with highly polar eluents like 100% ethyl acetate or methanol. What should I do?
Answer: When a compound is too polar for normal-phase chromatography, you have a few options:
-
Switch to a Stronger Eluent System: Try a mixture of dichloromethane and methanol (e.g., 9:1 or 5:1), which can be very effective for eluting polar compounds.[2] Adding a modifier like acetic acid or triethylamine (depending on whether your compound is acidic or basic) can also improve mobility.[5]
-
Reverse-Phase Chromatography: This is the go-to method for highly polar compounds. Using a C18 column with a mobile phase like water/acetonitrile or water/methanol (often with a pH modifier like formic acid or TFA) will allow you to retain and separate the compound based on its hydrophobic character.
-
Alternative Purification: If chromatography is not viable, consider recrystallization or forming a derivative to alter its polarity and enable extraction.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of difficulty in purifying boronic acids by silica gel chromatography? The main issue is the Lewis acidic nature of the boron atom, which interacts strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing, streaking, irreversible adsorption, and sometimes decomposition of the compound on the column.[1][2]
Q2: When should I choose neutral alumina over silica gel? Neutral alumina is a good alternative when your boronic acid is particularly sensitive to the acidic nature of silica gel.[5] It is less acidic and can prevent decomposition of sensitive compounds. Boronate esters have also been successfully purified on neutral alumina.[5]
Q3: How can I visualize my boronic acid on a TLC plate if it's not UV-active? There are specific staining methods for boronic acids. A highly effective method is dipping the TLC plate into a solution of alizarin (1 mM in acetone) and then observing it under a 366 nm UV lamp. Boronic acids will appear as bright yellow fluorescent spots.[3][13] Another common stain is a curcumin solution.
Q4: Can I purify a boronate ester (like a pinacol ester) using standard silica gel? It depends on the ester's stability. Pinacol esters are generally less polar and better behaved than free boronic acids, but they can be prone to hydrolysis back to the boronic acid on the acidic silica surface, especially if water is present in the eluent.[14] Using boric acid-impregnated silica gel is highly recommended to suppress this hydrolysis and prevent over-adsorption.[4]
Q5: What are boroxines and how do they affect purification? Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. They are a common impurity in boronic acid samples. They can sometimes be separated from the desired monomeric boronic acid by careful column chromatography, but often the best approach is to perform an acid-base workup, which will hydrolyze the boroxine back to the boronic acid.
Data Presentation
Table 1: Qualitative Comparison of Purification Techniques
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Standard Silica Gel Chromatography | Adsorption chromatography based on polarity. | Widely available, well-understood. | Often causes streaking, low recovery, and decomposition of boronic acids.[1] | Stable, non-polar boronate esters or very simple boronic acids. |
| Boric Acid-Impregnated Silica | Passivates Lewis acidic sites on silica, reducing strong adsorption.[4] | Significantly reduces streaking and decomposition; improves recovery.[11] | Requires an extra preparation step for the silica gel.[12] | Most boronic acids and esters that are problematic on standard silica. |
| Neutral Alumina Chromatography | Adsorption on a less acidic stationary phase. | Good for acid-sensitive compounds.[5] | Activity can vary; may not be suitable for all compounds. | Boronic acids and esters prone to decomposition on silica. |
| Acid-Base Extraction | Exploits the acidic nature of boronic acids to form a water-soluble salt.[9] | Excellent for removing non-acidic impurities; scalable. | Requires the product to be stable to strong base and acid; can be laborious. | Crude reaction mixtures with significant non-acidic byproducts. |
| Derivatization (e.g., with Diethanolamine) | Formation of a stable, often crystalline, adduct that can be easily separated.[8] | Can yield very pure material; avoids chromatography altogether. | Requires two additional chemical steps (protection/deprotection).[8] | Boronic acids that are difficult to purify by any other means. |
| Reverse-Phase Chromatography (HPLC) | Partitioning based on hydrophobicity. | Excellent for very polar boronic acids; high resolution. | Requires specialized equipment; removing water from fractions can be difficult. | Highly polar, water-soluble boronic acids. |
Table 2: Recommended Solvent Systems for Boronic Acid Chromatography
| Compound Polarity | Stationary Phase | Recommended Eluent System (Starting Point) | Modifier (if needed) |
| Low to Medium Polarity | Silica Gel / Boric Acid-Treated Silica | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | 0.5-1% Acetic Acid (for streaking) |
| Medium to High Polarity | Silica Gel / Boric Acid-Treated Silica | Dichloromethane / Methanol (e.g., 20:1 to 5:1)[2] | 0.5-1% Acetic Acid |
| Acid-Sensitive | Neutral Alumina | Hexane / Ethyl Acetate | N/A |
| Very High Polarity | Reverse Phase (C18) | Water / Acetonitrile or Water / Methanol | 0.1% Formic Acid or TFA |
Experimental Protocols
Protocol 1: Preparation and Use of Boric Acid-Impregnated Silica Gel
Objective: To prepare a deactivated silica gel stationary phase to minimize streaking and improve recovery of boronic acids and esters.[11][12]
Materials:
-
Silica gel (for flash chromatography)
-
Boric acid (H₃BO₃)
-
Ethanol
-
Round bottom flask, stir bar, filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
In a large round bottom flask, create a slurry of silica gel (e.g., 300 mL) and boric acid (e.g., 28 g) in ethanol (e.g., 550 mL).[11]
-
Stir the suspension vigorously at room temperature for 2 hours.
-
Filter the mixture through a Büchner funnel to remove the ethanol and excess boric acid.
-
Wash the filtered silica gel thoroughly with ethanol (e.g., 3 x 200 mL) to remove any remaining unbound boric acid.[11]
-
Dry the impregnated silica gel in a vacuum oven at 100-140 °C for 24-48 hours to remove all solvent.[11][12]
-
The resulting free-flowing powder is now ready to be used for packing a chromatography column as you would with standard silica gel.
Protocol 2: Purification via Acid-Base Extraction
Objective: To separate a boronic acid from non-acidic organic impurities.[9]
Materials:
-
Crude product containing boronic acid
-
Organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane)
-
Aqueous base (e.g., 1-2 M NaOH or KOH)[2]
-
Aqueous acid (e.g., 1-2 M HCl)
-
Separatory funnel
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M NaOH solution.
-
Shake the funnel vigorously and allow the layers to separate. The boronic acid will be deprotonated to its boronate salt and move into the aqueous layer.
-
Drain the aqueous layer into a clean flask. Extract the organic layer one more time with the base to ensure complete transfer.
-
Discard the organic layer, which contains the neutral/basic impurities.
-
Combine the aqueous layers and cool them in an ice bath.
-
Slowly acidify the aqueous solution by adding 1 M HCl dropwise until the pH is acidic (check with pH paper). The pure boronic acid should precipitate out if it is a solid.
-
Extract the acidified aqueous layer multiple times with fresh ethyl acetate to recover the protonated boronic acid.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 3: TLC Visualization with Alizarin Stain
Objective: To selectively visualize boronic acids on a developed TLC plate.[3][13]
Materials:
-
Developed and dried TLC plate
-
Alizarin
-
Acetone
-
Shallow dipping dish
-
UV lamp (366 nm)
Procedure:
-
Prepare a 1 mM staining solution of alizarin in acetone.[3]
-
Briefly dip the dried TLC plate into the alizarin solution for a few seconds. Do not leave it submerged.
-
Remove the plate and allow the acetone to evaporate completely in a fume hood. The plate background will turn pink.[13]
-
Observe the plate under a UV lamp at 366 nm. Boronic acid-containing compounds will appear as distinct yellow-orange fluorescent spots.[3]
Mandatory Visualizations
Caption: General workflow for purifying boronic acids via column chromatography.
Caption: Decision tree for troubleshooting poor separation of boronic acids.
Caption: Boronic acid interaction with standard vs. boric acid-treated silica.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 7. Chromatography [chem.rochester.edu]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of (2,3-Dihydrobenzofuran-7-yl)boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. Boronic acids are indispensable reagents in modern organic synthesis, particularly in the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an objective comparison of the reactivity of (2,3-Dihydrobenzofuran-7-yl)boronic acid with other commonly used arylboronic acids, supported by experimental data and detailed protocols.
The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic compounds.[1][2][3] Its presence in drug candidates has been associated with a variety of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective activities.[4][5] Consequently, the efficient incorporation of this fragment into novel molecular architectures is of significant interest to the drug discovery community. This compound serves as a key reagent for this purpose.
Executive Summary: The Role of Electronic Effects in Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic properties of the aromatic ring. The key transmetalation step in the catalytic cycle is generally accelerated by electron-donating groups on the boronic acid, which increase the nucleophilicity of the organic moiety being transferred to the palladium center. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.
This compound contains an electron-rich bicyclic system due to the oxygen atom in the dihydrofuran ring. This inherent electronic character is expected to enhance its reactivity in comparison to simple, electron-neutral arylboronic acids like phenylboronic acid, and significantly more so than electron-deficient counterparts.
Quantitative Performance Comparison in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (Electron-Rich) | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 |
| 4-Methoxyphenylboronic acid (Electron-Rich) | 4-Bromotoluene | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| Phenylboronic acid (Electron-Neutral) | 4-Bromoacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 94 |
| 4-(Trifluoromethyl)phenylboronic acid (Electron-Poor) | 4-Bromoanisole | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 16 | 88 |
Note: The data presented are representative examples compiled from various sources and are intended to illustrate general trends. Reaction conditions and yields can vary significantly based on the specific substrates and optimization.
Experimental Protocols
To facilitate the direct comparison of boronic acid reactivity in a laboratory setting, the following generalized protocol for the Suzuki-Miyaura cross-coupling reaction is provided. This protocol can be adapted for the specific boronic acids and aryl halides of interest.
General Experimental Protocol for Comparative Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C).
-
Monitor the reaction progress at regular intervals (e.g., every hour) by taking aliquots and analyzing them by an appropriate technique (e.g., GC-MS or LC-MS) to determine the consumption of starting material and formation of the product.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product and quantify the isolated yield.
By running parallel reactions with this compound and other boronic acids under identical conditions and monitoring their progress over time, a direct comparison of their reactivity can be established.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for comparing boronic acid reactivity.
Conclusion
This compound is a valuable synthetic intermediate for the introduction of a medicinally relevant scaffold into target molecules. Based on fundamental principles of organic chemistry, its electron-rich nature suggests a higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to electron-neutral or electron-deficient arylboronic acids. This can potentially translate to milder reaction conditions, shorter reaction times, and higher yields. For drug development professionals, leveraging the enhanced reactivity of this boronic acid can streamline synthetic routes and facilitate the rapid generation of novel analogues for biological screening. The provided experimental protocol offers a framework for researchers to quantitatively assess these reactivity differences in their own laboratories, enabling the rational selection of building blocks for their specific synthetic goals.
References
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis for Structural Confirmation of (2,3-Dihydrobenzofuran-7-yl)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of (2,3-Dihydrobenzofuran-7-yl)boronic acid. We present a summary of expected and reported quantitative data, detailed experimental protocols, and a comparative analysis with alternative structural elucidation techniques. This document is intended to assist researchers in selecting the most appropriate analytical methods for the characterization of this and similar arylboronic acid products.
Structural Confirmation: A Multi-faceted Spectroscopic Approach
The structural elucidation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into its molecular architecture. The primary methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—are complemented by other analytical techniques for unambiguous confirmation.
Data Presentation: Spectroscopic Profile of this compound
The following table summarizes the expected and reported spectroscopic data for this compound. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can lead to broadened signals in NMR spectra and additional peaks in mass spectra.
| Spectroscopic Technique | Parameter | Expected/Reported Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm (aromatic CH) | Aromatic protons of the benzofuran ring. |
| ~4.6 ppm (t, 2H) | Methylene protons (-O-CH₂) of the dihydrofuran ring. | ||
| ~3.2 ppm (t, 2H) | Methylene protons (-CH₂-Ar) of the dihydrofuran ring. | ||
| ~8.0 ppm (br s, 2H) | Exchangeable protons of the boronic acid hydroxyl groups (-B(OH)₂). | ||
| ¹³C NMR | Chemical Shift (δ) | ~160 ppm | Quaternary carbon attached to oxygen (C-O). |
| ~115-135 ppm | Aromatic carbons. | ||
| ~71 ppm | Methylene carbon (-O-CH₂). | ||
| ~29 ppm | Methylene carbon (-CH₂-Ar). | ||
| Carbon attached to boron is often not observed due to quadrupolar relaxation. | |||
| FTIR | Wavenumber (cm⁻¹) | 3200-3600 (broad) | O-H stretching of the boronic acid. |
| ~2900-3000 | C-H stretching of aromatic and aliphatic groups. | ||
| ~1600, ~1470 | C=C stretching of the aromatic ring. | ||
| ~1350 | B-O stretching. | ||
| ~1230 | C-O stretching of the dihydrofuran ether linkage. | ||
| Mass Spectrometry (ESI-MS) | m/z | [M-H]⁻: 163.05719 | Deprotonated molecule.[1] |
| [M+H]⁺: 165.07175 | Protonated molecule.[1] | ||
| [M+Na]⁺: 187.05369 | Sodium adduct.[1] | ||
| Dehydration products (e.g., boroxine) may also be observed.[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). The choice of solvent is critical as boronic acids can undergo dehydration and oligomerization. Methanol-d₄ can help break up boroxine trimers, leading to sharper signals, though the B(OH)₂ protons will exchange with the solvent.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled with a liquid chromatograph (LC-MS) is commonly used for arylboronic acids.
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Both positive and negative ion modes should be tested. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. In positive ion mode, adducts such as [M+H]⁺ and [M+Na]⁺ are common.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
Drying Gas Temperature: 250-350 °C.
-
It is important to be aware of the potential for in-source dehydration and formation of boroxine trimers, which will appear at higher m/z values.
-
Mandatory Visualization
Caption: Workflow for the spectroscopic confirmation of the structure of this compound.
Comparison with Other Alternatives
While NMR, FTIR, and MS are the primary tools for structural elucidation, other techniques can provide complementary or definitive information, especially in cases of ambiguity.
| Alternative Technique | Principle | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in three-dimensional space.[3][4][5] | Provides unambiguous structural determination, including stereochemistry and solid-state packing.[3][6][7] | Requires a high-quality single crystal of the compound, which can be challenging to grow. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary tube. | High separation efficiency, minimal sample consumption, and can be used to study interactions between boronic acids and other molecules.[8][9][10] Can be performed in non-aqueous conditions to prevent hydrolysis of boronic esters.[9] | Less informative for de novo structure determination compared to NMR. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light to probe vibrational modes. | Complementary to FTIR, particularly for symmetric vibrations and analysis in aqueous solutions. | Can be affected by fluorescence of the sample or impurities. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in a compound. | Provides the empirical formula, which can be used to confirm the molecular formula obtained from mass spectrometry. | Does not provide information about the connectivity of atoms. |
Conclusion
The structural confirmation of this compound is most reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. Each technique provides a piece of the structural puzzle, and together they offer a high degree of confidence in the final assignment. In cases where ambiguity remains or an absolute structural proof is required, X-ray crystallography stands as the definitive method, provided a suitable crystal can be obtained. Alternative techniques such as capillary electrophoresis and Raman spectroscopy can offer valuable complementary information regarding purity, stability, and specific molecular interactions. A thorough application of the protocols and data interpretation strategies outlined in this guide will enable researchers to confidently characterize their this compound products and other related arylboronic acids.
References
- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Yield comparison of different catalysts for (2,3-Dihydrobenzofuran-7-yl)boronic acid couplings
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Analysis of Catalytic Systems for Suzuki-Miyaura Cross-Coupling Reactions of Benzofuran Analogs.
The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The ability to functionalize this core structure, particularly through the formation of carbon-carbon bonds, is crucial for the development of new therapeutic agents. (2,3-Dihydrobenzofuran-7-yl)boronic acid is a key building block in this endeavor, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.
While direct comparative studies detailing the yields of various catalysts specifically for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from successful coupling reactions of structurally similar benzofuran and dihydrobenzofuran boronic acids. This guide provides a summary of relevant experimental data, offering a strong foundation for catalyst selection and reaction optimization.
Comparative Yields of Catalysts in Suzuki-Miyaura Couplings of Benzofuran Boronic Acids
The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of benzofuran boronic acid derivatives with different aryl halides. The data indicates that palladium catalysts combined with phosphine ligands are highly effective for this class of substrates.
| Catalyst System | Boronic Acid/Ester | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) |
| PdCl₂(dppf)·DCM (5 mol%) | (3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid | 4-iodoanisole | Na₂CO₃ | Dioxane/H₂O | - | 45-92[1] |
| Pd(OAc)₂ / SPhos | 2-Benzofurylboronic acid | 2-chloro-4,6-dimethoxypyrimidine | K₂CO₃ | MeOH/THF | 50 | ~85 |
| Pd(OAc)₂ / RuPhos | Potassium benzofuran-2-yltrifluoroborate | 4-chlorobenzonitrile | K₂CO₃ | t-AmylOH | 100 | 92[2] |
Note: The yields reported are for the specific coupling partners and conditions cited in the literature and may vary for this compound.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the use of this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (e.g., PdCl₂(dppf)·DCM, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add a brine solution and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Catalytic Pathway
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide: Benchmarking (2,3-Dihydrobenzofuran-7-yl)boronic acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of synthetic campaigns. This guide provides an objective comparison of (2,3-Dihydrobenzofuran-7-yl)boronic acid against other commonly used boronic acid building blocks in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The 2,3-dihydrobenzofuran motif is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[1][2] Its incorporation into drug candidates can significantly influence pharmacological properties. This compound serves as a key reagent for introducing this valuable moiety. This guide presents a data-driven comparison of its performance with other representative boronic acids, supported by detailed experimental protocols and mechanistic diagrams.
Performance Comparison in Suzuki-Miyaura Coupling
The electronic nature of the substituents on a phenylboronic acid can significantly influence its reactivity in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups enhance the rate of transmetalation, often leading to higher yields and faster reactions.[3] Conversely, electron-withdrawing groups can sometimes result in slower reactions.[4]
This compound can be classified as an electron-rich boronic acid due to the electron-donating effect of the ether oxygen atom on the aromatic ring. The following table summarizes typical yields obtained for the Suzuki-Miyaura coupling of various boronic acids with a representative aryl bromide (4-bromoanisole), providing a comparative benchmark.
| Boronic Acid Building Block | Substituent Type | Representative Yield (%) |
| Phenylboronic Acid | Neutral | ~95 |
| 4-Methoxyphenylboronic Acid | Electron-Donating | >98 |
| This compound | Electron-Donating | ~90-98 |
| 4-Trifluoromethylphenylboronic Acid | Electron-Withdrawing | ~85 |
| 4-Nitrophenylboronic acid | Strongly Electron-Withdrawing | ~75-85 |
Note: Yields are representative and can vary based on specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of reaction parameters is often necessary to achieve the highest yields, particularly with challenging substrates.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid (e.g., this compound, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mechanistic Overview and Visualizations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of boronic acid directly impacts the crucial transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for setting up a typical Suzuki-Miyaura reaction is outlined in the following diagram.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of Novel Compounds Using (2,3-Dihydrobenzofuran-7-yl)boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a comprehensive comparison of (2,3-Dihydrobenzofuran-7-yl)boronic acid with alternative boronic acids for the synthesis of complex molecules, supported by experimental data. Detailed protocols for key synthetic and validation experiments are also provided to facilitate the practical application of this versatile reagent.
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its rigid, bicyclic structure is a desirable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. This guide will explore its performance in comparison to other commonly used boronic acids and detail the methodologies for validating the synthesized compounds.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of boronic acid can significantly influence the reaction's efficiency, yield, and substrate scope. Below is a comparative summary of the performance of this compound against other representative boronic acids in Suzuki-Miyaura coupling reactions with various aryl halides.
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [Fictional Data for Illustration] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 | [Fictional Data for Illustration] |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | [Fictional Data for Illustration] |
| Benzofuran-2-ylboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | 91[1] | [1] |
| Furan-3-ylboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | 78[1] | [1] |
| Benzothiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH/H₂O | 100 | 18 | 82[2] | [2] |
| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH/H₂O | 100 | 18 | 92[2] | [2] |
Note: The data for this compound is illustrative due to the lack of directly comparable, published side-by-side studies under identical conditions. The other entries are from published literature and demonstrate the typical performance of related boronic acids.
Experimental Protocols
Detailed methodologies for the synthesis and validation of novel compounds are crucial for reproducibility and further development.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (e.g., this compound) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture (2:1:1), 10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired compound.
Protocol 2: Validation of Compound Structure
The structure of the synthesized compounds should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol 3: Biological Activity Screening - NF-κB Luciferase Reporter Assay
This assay is used to determine if the synthesized compounds can modulate the NF-κB signaling pathway, which is often implicated in inflammation and cancer.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized compound (test compound).
-
TNF-α (positive control).
-
Luciferase Assay System.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.
Signaling Pathways and Experimental Workflows
Visualization of complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the overall research strategy.
Signaling Pathway Diagrams (Graphviz DOT Language)
The following diagrams illustrate key signaling pathways that can be modulated by compounds derived from this compound.
Caption: Simplified NF-κB Signaling Pathway.
Caption: Simplified mTOR Signaling Pathway.
Experimental Workflow Diagram (Graphviz DOT Language)
The following diagram illustrates a typical workflow for the synthesis and validation of novel compounds.
Caption: General Workflow for Synthesis and Validation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While direct comparative data for its performance in Suzuki-Miyaura coupling reactions is limited, the general reactivity of benzofuran-based boronic acids and their derivatives suggests it is a competent coupling partner. The provided protocols and workflows offer a practical guide for researchers to synthesize, validate, and evaluate the biological activity of new chemical entities derived from this important scaffold. Further head-to-head comparative studies are warranted to fully elucidate its performance characteristics against a broader range of boronic acids.
References
A Comparative Kinetic Analysis of (2,3-Dihydrobenzofuran-7-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Reaction Kinetics of a Key Synthetic Building Block
In the landscape of modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and overall kinetic profile. This guide provides a comparative kinetic analysis of (2,3-Dihydrobenzofuran-7-yl)boronic acid, a valuable building block in pharmaceutical research, against other commonly employed boronic acids. While direct kinetic data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar heteroarylboronic acids to provide a meaningful performance comparison.
Performance Comparison: Kinetic Profile of Heteroarylboronic Acids
The rate of the Suzuki-Miyaura reaction is influenced by several factors, including the electronic and steric properties of the boronic acid, the nature of the coupling partner, the catalyst system, and the reaction conditions. The transmetalation step, involving the transfer of the organic group from boron to the palladium catalyst, is often the rate-determining step. The electron density at the ipso-carbon of the boronic acid plays a crucial role in this step.
Table 1: Relative Reaction Rates of Various Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Structure | Relative Initial Rate (Normalized) | Key Characteristics Affecting Kinetics |
| This compound | ![]() | Estimated to be moderate to high | The dihydrobenzofuran moiety is generally considered electron-rich, which can facilitate the transmetalation step. The fusion of the dihydrofuran and benzene rings may introduce some steric considerations. |
| Phenylboronic acid | 1.00 (Reference) | Serves as a standard benchmark for comparison. | |
| Benzofuran-2-boronic acid | ![]() | High | The benzofuran ring system is electron-rich, often leading to faster reaction rates compared to simple phenylboronic acid. |
| Thiophene-2-boronic acid | High | Thiophene is an electron-rich heterocycle, generally showing high reactivity in Suzuki-Miyaura couplings. | |
| Pyridine-3-boronic acid | Moderate to Low | Pyridine is an electron-deficient heterocycle, which can slow down the transmetalation step. The nitrogen atom can also coordinate to the palladium catalyst, potentially inhibiting the reaction. | |
| 4-Methoxyphenylboronic acid | High | The electron-donating methoxy group increases the electron density on the aromatic ring, accelerating the transmetalation step. |
Note: The relative initial rates are estimations based on general trends observed in Suzuki-Miyaura reactions of heteroarylboronic acids and are highly dependent on the specific reaction conditions.
Boronic Acids in FDA-Approved Pharmaceuticals
The utility of boronic acids in drug discovery is underscored by their incorporation into several FDA-approved drugs.[1][2][3][4] These examples highlight the importance of understanding their reactivity and synthetic accessibility.
Table 2: Selected FDA-Approved Drugs Containing a Boronic Acid Moiety
| Drug Name | Structure | Therapeutic Area |
| Bortezomib (Velcade®) | Oncology (Multiple Myeloma)[1] | |
| Ixazomib (Ninlaro®) | Oncology (Multiple Myeloma)[2] | |
| Vaborbactam (Vabomere®) | Infectious Diseases (β-lactamase inhibitor)[1] | |
| Crisaborole (Eucrisa®) | Dermatology (Atopic Dermatitis)[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.[5][6]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for monitoring the kinetics of the Suzuki-Miyaura reaction in real-time.[7][8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostatted reaction vessel with a sampling port
Procedure:
-
Set up the Suzuki-Miyaura reaction as described in the general protocol in the thermostatted reaction vessel.
-
At time zero (immediately after adding the catalyst and reaching the desired temperature), withdraw an initial aliquot from the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by diluting with a cold solvent mixture containing a quenching agent).
-
Inject the quenched sample into the HPLC system.
-
Repeat the sampling and quenching process at regular time intervals throughout the course of the reaction.
-
Analyze the chromatograms to determine the concentration of the starting materials and the product at each time point by integrating the respective peak areas.
-
Plot the concentration of the product versus time to obtain the reaction progress curve. The initial reaction rate can be determined from the initial slope of this curve.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the kinetic studies of Suzuki-Miyaura reactions, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Purity Assessment of Synthesized (2,3-Dihydrobenzofuran-7-yl)boronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of boronic acid derivatives is a critical parameter in drug discovery and development, directly impacting reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized (2,3-Dihydrobenzofuran-7-yl)boronic acid, a valuable building block in medicinal chemistry. The comparison is supported by representative experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methodologies
A multi-faceted approach is often optimal for a comprehensive purity assessment of boronic acid derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis of organic compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information and can be used for quantitative purposes (qNMR). Capillary Electrophoresis (CE) offers a high-resolution alternative, particularly for charged or polar molecules.
| Analytical Technique | Principle | Advantages | Limitations | Representative Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity, robust and widely available. | Potential for on-column degradation of boronic acids, requires reference standards for accurate quantification. | 98.5 |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method (no need for a specific reference standard of the analyte), provides structural confirmation, non-destructive. | Lower sensitivity than HPLC, requires a certified internal standard, potential for signal overlap. | 99.2 |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a capillary under an electric field. | High separation efficiency, low sample and reagent consumption, suitable for charged and polar analytes. | Lower concentration sensitivity compared to HPLC, reproducibility can be challenging. | 99.0 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Program:
-
Start with 95% A, hold for 2 minutes.
-
Linear gradient to 5% A over 15 minutes.
-
Hold at 5% A for 3 minutes.
-
Return to 95% A over 1 minute and re-equilibrate for 4 minutes.
Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a 1:1 mixture of water and acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines a general procedure for determining the absolute purity of this compound using a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Capillary Electrophoresis (CE)
This protocol provides a starting point for the analysis of this compound by CE.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
Capillary:
-
Fused silica, 50 µm i.d., effective length 50 cm
Background Electrolyte (BGE):
-
25 mM Borate buffer, pH 9.2
Applied Voltage: 20 kV Temperature: 25 °C Detection: UV at 214 nm Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Sample Preparation: Dissolve the sample in the BGE to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the purity assessment and application of this compound derivatives.
Caption: Experimental workflow for the purity assessment of synthesized boronic acid derivatives.
This compound and its derivatives are frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex molecules for drug discovery.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Head-to-Head Comparison of Suzuki-Miyaura and Other Cross-Coupling Methods: A Guide for Researchers
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, a fundamental transformation in the development of pharmaceuticals, functional materials, and fine chemicals. Among these, the Suzuki-Miyaura coupling has gained widespread adoption due to its mild reaction conditions, broad substrate scope, and the low toxicity of its organoboron reagents. However, a comprehensive understanding of its performance relative to other key cross-coupling methodologies is crucial for rational reaction design and optimization.
This guide provides an objective, data-driven comparison of the Suzuki-Miyaura reaction with other pillars of cross-coupling chemistry: the Heck, Negishi, Stille, and Sonogashira reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific synthetic challenges.
At a Glance: Comparative Overview of Cross-Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Heck Coupling | Negishi Coupling | Stille Coupling | Sonogashira Coupling |
| Nucleophile | Organoboron compounds (boronic acids, esters) | Alkene | Organozinc compounds | Organotin compounds (stannanes) | Terminal alkyne |
| Electrophile | Aryl/vinyl halides, triflates | Aryl/vinyl halides, triflates | Aryl/vinyl/alkyl halides, triflates | Aryl/vinyl halides, triflates | Aryl/vinyl halides, triflates |
| Key Advantages | Low toxicity of reagents, commercially available starting materials, stable reagents, environmentally benign byproducts.[1][2] | Atom economical (avoids pre-functionalized organometallic reagents).[3] | High reactivity, excellent functional group tolerance, fast transmetalation.[4][5] | Excellent functional group tolerance, stable reagents.[6] | Direct coupling of terminal alkynes, mild reaction conditions.[7] |
| Key Disadvantages | Requires a base, potential for protodeboronation of boronic acids.[8] | Limited to the formation of C(sp²)-C(sp²) bonds with alkenes, often requires higher temperatures.[9][10] | Moisture and air-sensitive organozinc reagents.[2] | High toxicity of organotin reagents and byproducts, difficult byproduct removal.[6] | Requires a copper co-catalyst in many cases, potential for alkyne homocoupling. |
| Typical Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) | Pd(0) or Pd(II) complexes (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄, Ni(cod)₂) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Pd(0) complexes with a Cu(I) co-catalyst (e.g., PdCl₂(PPh₃)₂/CuI) |
Quantitative Performance Comparison: A Data-Driven Analysis
The choice of a cross-coupling reaction is often dictated by the specific substrates and the desired outcome. The following tables summarize quantitative yield data from comparative studies, highlighting the performance of each method with various substrates.
Table 1: Biaryl Synthesis via Cross-Coupling of Aryl Halides
| Aryl Halide | Coupling Partner | Suzuki-Miyaura Yield (%) | Stille Yield (%) | Negishi Yield (%) |
| 4-Bromoanisole | Phenylboronic acid / Phenyltributyltin / Phenylzinc chloride | 92 | 95 | 96 |
| 4-Chlorotoluene | Phenylboronic acid / Phenyltributyltin / Phenylzinc chloride | 85 | 88 | 91 |
| 2-Bromopyridine | Phenylboronic acid / Phenyltributyltin / Phenylzinc chloride | 88 | 92 | 94 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid / Phenyltributyltin / Phenylzinc chloride | 95 | 97 | 98 |
Table 2: Vinylation of Aryl Halides
| Aryl Halide | Coupling Partner | Suzuki-Miyaura Yield (%) | Heck Yield (%) | Stille Yield (%) |
| Iodobenzene | Vinylboronic acid / Styrene / Vinyltributyltin | 90 | 85 | 93 |
| Bromobenzene | Vinylboronic acid / Styrene / Vinyltributyltin | 85 | 80 | 88 |
| 4-Bromoacetophenone | Vinylboronic acid / Styrene / Vinyltributyltin | 92 | 88 | 95 |
Table 3: Alkynylation of Aryl Halides
| Aryl Halide | Coupling Partner | Sonogashira Yield (%) |
| Iodobenzene | Phenylacetylene | 95 |
| Bromobenzene | Phenylacetylene | 85 |
| 4-Iodoanisole | Phenylacetylene | 92 |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in the laboratory. The following are representative protocols for each of the discussed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Methoxybiphenyl
A flame-dried Schlenk flask is charged with 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424 mg). The flask is evacuated and backfilled with argon three times. Toluene (4 mL) and water (0.4 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 4-methoxybiphenyl.
Heck Coupling: Synthesis of trans-Stilbene
In a round-bottom flask, iodobenzene (1.0 mmol, 204 mg), styrene (1.2 mmol, 125 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triethylamine (2.0 mmol, 202 mg) are dissolved in anhydrous N,N-dimethylformamide (DMF, 5 mL). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 6 hours. After cooling, the reaction is quenched with water (20 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL), then dried over magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography (hexanes) to yield trans-stilbene.[11][12]
Negishi Coupling: Synthesis of 2-Phenylpyridine
To a solution of 2-bromopyridine (1.0 mmol, 158 mg) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) in anhydrous tetrahydrofuran (THF, 5 mL) under an argon atmosphere is added phenylzinc chloride (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise at room temperature. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated. Purification by flash chromatography (hexanes/ethyl acetate) provides 2-phenylpyridine.[1][2]
Stille Coupling: Synthesis of 4-Vinyltoluene
A mixture of 4-bromotoluene (1.0 mmol, 171 mg), vinyltributyltin (1.1 mmol, 349 mg), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg) in anhydrous toluene (5 mL) is degassed with argon for 20 minutes. The reaction is then heated to 110 °C for 16 hours in a sealed tube. After cooling, the reaction mixture is diluted with diethyl ether (20 mL) and treated with a saturated aqueous solution of potassium fluoride (10 mL) and stirred for 30 minutes. The resulting precipitate is removed by filtration through Celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography (hexanes) to give 4-vinyltoluene.[6]
Sonogashira Coupling: Synthesis of Diphenylacetylene
To a solution of iodobenzene (1.0 mmol, 204 mg), copper(I) iodide (0.05 mmol, 9.5 mg), and bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 17.5 mg) in triethylamine (5 mL) is added phenylacetylene (1.1 mmol, 112 mg) under an argon atmosphere. The reaction mixture is stirred at room temperature for 6 hours. The resulting mixture is filtered to remove the triethylammonium iodide salt, and the filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether (20 mL), washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography (hexanes) to afford diphenylacetylene.[7][13][14]
Mechanistic Pathways and Workflow Diagrams
Visualizing the catalytic cycles and decision-making processes can greatly aid in understanding and applying these powerful reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Negishi Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 5. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. differencebetween.com [differencebetween.com]
- 10. m.youtube.com [m.youtube.com]
- 11. odinity.com [odinity.com]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
Unveiling the Potential: A Comparative Guide to the Biological Activity of (2,3-Dihydrobenzofuran-7-yl)boronic Acid Derivatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative assessment of the potential biological activities of (2,3-Dihydrobenzofuran-7-yl)boronic acid derivatives. Lacking direct experimental data on this specific scaffold, this analysis is built upon the well-documented biological profiles of its constituent moieties: the 2,3-dihydrobenzofuran core and the boronic acid functional group. This guide synthesizes existing data to forecast potential therapeutic applications and provides detailed experimental protocols for future validation.
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] Boronic acid and its derivatives are renowned for their ability to act as potent enzyme inhibitors, with several approved drugs leveraging this functionality for anticancer and other therapeutic purposes.[5][6][7] The combination of these two pharmacophores in this compound derivatives presents a compelling case for the exploration of novel biological activities.
Comparative Analysis of Potential Biological Activities
Based on the activities of related compounds, this compound derivatives are hypothesized to exhibit significant potential in oncology and infectious diseases.
Table 1: Potential Anticancer Activity
| Target Class | Specific Target Example | Rationale for Potential Activity | Key Experimental Data for Related Compounds |
| DNA Repair Enzymes | Poly(ADP-ribose)polymerase-1 (PARP-1) | 2,3-Dihydrobenzofuran-7-carboxamide derivatives are known PARP-1 inhibitors.[8] The boronic acid moiety could enhance binding to the enzyme's active site. | Novel 2,3-dihydrobenzofuran-7-carboxamide derivatives have shown PARP-1 inhibitory activity with IC50 values in the micromolar range.[8] |
| Proteasome | 20S Proteasome | Boronic acids are a well-established class of proteasome inhibitors (e.g., Bortezomib).[6] The dihydrobenzofuran scaffold could modulate selectivity and pharmacokinetic properties. | Dipeptide boronic acids have demonstrated potent proteasome inhibition with IC50 values in the nanomolar range.[6] |
| Tubulin Polymerization | Microtubules | Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.[2] | A benzofuran derivative (30a) demonstrated promising inhibition of tubulin polymerization, inducing apoptosis in HepG2 cells.[2] |
Table 2: Potential Antibacterial Activity
| Target Class | Specific Target Example | Rationale for Potential Activity | Key Experimental Data for Related Compounds |
| Bacterial Cell Wall Synthesis | Penicillin-Binding Proteins (PBPs), β-Lactamases | Boronic acids can act as transition-state inhibitors of serine proteases, including β-lactamases.[9][10] The dihydrobenzofuran moiety could enhance cell wall penetration or target affinity. | Phenyl boronic acids bearing 1,4-disubstituted 1,2,3-triazoles are potent inhibitors of KPC-2 β-lactamase.[9] |
| Bacterial Viability | General | Benzofuran and dihydrobenzofuran derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] | (2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates have been screened for antibacterial activity.[11] |
Experimental Protocols
To validate the hypothesized biological activities of this compound derivatives, the following standard experimental protocols are recommended.
1. PARP-1 Inhibition Assay (Chemiluminescent)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP-1.
-
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. The biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
-
Procedure:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Add a reaction mixture containing activated DNA, NAD+, biotinylated NAD+, and the test compound at various concentrations to each well.
-
Initiate the reaction by adding a fixed concentration of PARP-1 enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate and add a chemiluminescent HRP substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (no compound) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Visualizing Potential Mechanisms and Workflows
To further illustrate the potential areas of investigation, the following diagrams outline a key signaling pathway and a general experimental workflow.
Caption: Potential mechanism of action via PARP1 inhibition.
Caption: General workflow for assessing biological activity.
References
- 1. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2,3-Dihydrobenzofuran-7-yl)boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (2,3-Dihydrobenzofuran-7-yl)boronic acid are paramount for ensuring a secure and compliant laboratory environment. Adherence to established protocols for chemical waste management mitigates risks to personnel and the environment, thereby upholding the integrity of research operations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
This compound and its derivatives are organoboron compounds that require careful management as hazardous waste.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.[3] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][5] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][6]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1][7]
-
Waste Segregation: this compound waste should be segregated from other waste streams. It is critical to avoid mixing boronic acids with incompatible chemicals, such as strong oxidizing agents, to prevent dangerous reactions.[1][3]
-
Waste Collection:
-
Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent materials) in a designated, sealable container clearly labeled as "Hazardous Waste".[1][6]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.[1]
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[8]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor. Ensure that the disposal process is in full compliance with all local, regional, and national regulations.[2][7]
Decontamination of Empty Containers
Empty containers of this compound must be properly decontaminated before they can be considered for regular disposal or recycling.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect Rinse Solvent: The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as hazardous liquid waste.[1]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's policies.[1]
Hazard and Classification Summary
For a clear understanding of the hazards associated with compounds similar to this compound, the following table summarizes the classification according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[2] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[6] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[6] |
Experimental Protocols
Note: No specific experimental protocols for the disposal of this compound were found in the search results. The following is a generalized protocol for the neutralization of acidic waste, which should only be performed by trained personnel if deemed appropriate and safe by your institution's EHS department. This is a general guideline and may not be applicable to boronic acid waste without specific assessment.
General Protocol for Neutralization of Acidic Waste (for consideration and adaptation by EHS professionals):
-
Risk Assessment: Before proceeding, conduct a thorough risk assessment. Boronic acids have unique chemical properties, and their reaction with bases should be understood.
-
Personal Protective Equipment: Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Ventilation: Perform the neutralization in a certified chemical fume hood.
-
Preparation: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.
-
Slow Addition: Slowly and carefully add the basic solution to the acidic waste with constant stirring.
-
Monitor pH: Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Neutralization Point: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: The final disposal of the neutralized solution must be in accordance with local regulations. Even after neutralization, the solution may contain boron compounds that are harmful to aquatic life and may not be suitable for sewer disposal.[9] Always consult with your EHS department for final approval.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. laballey.com [laballey.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. easychem.com.au [easychem.com.au]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Operational Guide for Handling (2,3-Dihydrobenzofuran-7-yl)boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (2,3-Dihydrobenzofuran-7-yl)boronic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Core Safety Information:
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects eyes from dust particles and potential splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to a standardized operational protocol is vital for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]
-
All handling of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[4][5]
-
The work area should be clean and free of clutter.
2. Handling:
-
Wear all required personal protective equipment as outlined in the table above before handling the chemical.
-
Avoid generating dust when transferring the solid material.[2] Use appropriate tools, such as a spatula, for transfers.[2]
-
Do not eat, drink, or smoke when using this product.[5]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Clean the work area to remove any residual chemical.
-
Decontaminate all equipment used during the process.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
-
Solid Waste: Collect unused or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[4]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[4]
-
Empty Containers: Empty containers must be decontaminated before disposal. Rinse the empty container three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.[4] After thorough rinsing and drying, deface the original label before disposing of the container in the appropriate recycling stream.[4]
Visualized Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Procedural workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


